molecular formula C5H4BrNOS B109149 1-(4-Bromothiazol-2-YL)ethanone CAS No. 208264-53-3

1-(4-Bromothiazol-2-YL)ethanone

Numéro de catalogue: B109149
Numéro CAS: 208264-53-3
Poids moléculaire: 206.06 g/mol
Clé InChI: YQJROTDRGHSQNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Bromothiazol-2-YL)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C5H4BrNOS and its molecular weight is 206.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3(8)5-7-4(6)2-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJROTDRGHSQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208264-53-3
Record name 1-(4-bromo-1,3-thiazol-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(4-Bromothiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromothiazol-2-yl)ethanone, also known as 2-acetyl-4-bromothiazole, is a heterocyclic ketone of interest in medicinal chemistry and drug development. Its thiazole core is a prevalent scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a compilation of its chemical identifiers and predicted properties, a plausible experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and a discussion of expected spectroscopic characteristics. Due to the limited availability of direct experimental data, this guide incorporates information from structurally related compounds to provide a robust profile for research and development purposes.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. While experimental data is limited, the following tables summarize key identifiers and predicted properties.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name 1-(4-bromo-1,3-thiazol-2-yl)ethan-1-oneN/A
Synonyms 2-acetyl-4-bromothiazole[1]
CAS Number 208264-53-3[1]
Molecular Formula C₅H₄BrNOS[1]
Molecular Weight 206.06 g/mol [1]
Physical Form Solid or liquid[2]
Storage Conditions Sealed in dry, Room Temperature or Inert atmosphere, 2-8°C[1][2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point 406.1 ± 51.0 °CPredicted for the structurally similar 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone.[3]
pKa -0.39 ± 0.10Predicted for the structurally similar 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone.[3]
Density 1.524 ± 0.06 g/cm³Predicted for the structurally similar 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone.[3]

Synthesis and Characterization

Proposed Synthesis: Hantzsch Thiazole Synthesis

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][4][5] For the synthesis of this compound, a variation of this reaction would be employed, likely starting from a precursor that can be brominated. A potential synthetic route is outlined below.

Experimental Workflow for Synthesis

G start Start: Thioacetamide & 3-Bromo-2-oxopropanal reaction Hantzsch Thiazole Synthesis (Condensation) start->reaction intermediate 1-(Thiazol-2-yl)ethanone reaction->intermediate bromination Bromination (e.g., with NBS in Acetonitrile) intermediate->bromination product This compound bromination->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of α-haloketone: To the stirred solution, add 3-bromo-2-oxopropanal (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Formation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The intermediate, 1-(thiazol-2-yl)ethanone, can be isolated by removing the solvent under reduced pressure.

  • Bromination: Dissolve the crude 1-(thiazol-2-yl)ethanone in a suitable solvent like acetonitrile or acetic acid. Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet, corresponding to the methyl protons of the acetyl group, would likely appear in the range of δ 2.5-2.8 ppm. The other singlet, corresponding to the proton at the 5-position of the thiazole ring (H-5), is expected to be further downfield, likely in the aromatic region around δ 7.5-8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals. The methyl carbon of the acetyl group is expected in the range of δ 25-30 ppm. The carbonyl carbon (C=O) will be significantly downfield, typically between δ 190-200 ppm. The carbons of the thiazole ring are expected in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine atom (C-4) and the carbon attached to the acetyl group (C-2) being the most deshielded.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1680-1700 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the thiazole ring should appear in the 1400-1600 cm⁻¹ region. C-H stretching of the methyl group will be observed around 2900-3000 cm⁻¹. The C-Br stretch typically appears in the lower frequency region of the spectrum.

2.2.3. Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity at m/z 206 and 208, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for ketones involve the cleavage of the C-C bond adjacent to the carbonyl group.[6] A prominent fragment would be the acylium ion [CH₃CO]⁺ at m/z 43. Another significant fragmentation would be the loss of the acetyl group, leading to a bromothiazolyl cation.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the presence of the bromine atom on the thiazole ring, which can participate in various cross-coupling reactions. The thiazole ring itself is a key pharmacophore.

Logical Flow of Potential Applications

G cluster_reactivity Key Reactive Sites cluster_modifications Chemical Modifications cluster_derivatives Resulting Derivatives cluster_applications Potential Applications compound This compound carbonyl Ketone Carbonyl compound->carbonyl bromo Bromo Substituent compound->bromo condensation Condensation Reactions (e.g., with amines, hydrazines) carbonyl->condensation reduction Reduction to Alcohol carbonyl->reduction coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) bromo->coupling schiff_bases Schiff Bases / Hydrazones condensation->schiff_bases alcohols Secondary Alcohols reduction->alcohols substituted_thiazoles Aryl/Alkynyl-Substituted Thiazoles coupling->substituted_thiazoles medicinal Medicinal Chemistry (Antimicrobial, Anticancer) schiff_bases->medicinal alcohols->medicinal substituted_thiazoles->medicinal materials Materials Science (Ligands, Functional Materials) substituted_thiazoles->materials

Caption: Potential applications derived from the reactivity of this compound.

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] While no specific biological data for this compound has been reported, its structure suggests it could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The ketone functionality allows for the formation of Schiff bases and other derivatives, while the bromo group provides a handle for introducing further molecular diversity through cross-coupling reactions.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. This guide has consolidated the available information on its physicochemical properties, proposed a viable synthetic route, and outlined its expected spectroscopic features. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential in various scientific applications. The provided information serves as a foundational resource for researchers working with this and related thiazole derivatives.

References

An In-Depth Technical Guide to 1-(4-Bromothiazol-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromothiazol-2-YL)ethanone, a heterocyclic ketone of interest in chemical synthesis and medicinal chemistry. This document consolidates its chemical identifiers, physical properties, and key synthetic methodologies, presenting the information in a structured format for easy reference and application in a research and development setting.

Core Compound Identifiers and Properties

This compound is a substituted thiazole derivative. Its fundamental identifiers and physicochemical properties are summarized below.

IdentifierValue
CAS Number 208264-53-3
Molecular Formula C₅H₄BrNOS
Molecular Weight 206.06 g/mol
Canonical SMILES CC(=O)c1ncc(Br)s1
InChI InChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3
InChIKey YQJROTDRGHSQNZ-UHFFFAOYSA-N

Synthesis Methodologies

The synthesis of this compound can be approached through established methods for thiazole ring formation and functionalization. The two primary conceptual routes are the Hantzsch thiazole synthesis and the Friedel-Crafts acylation of a pre-formed bromothiazole ring.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

The Hantzsch synthesis provides a foundational method for the construction of the thiazole ring. This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, this would conceptually involve the reaction of a brominated α-haloketone with thioacetamide.

Materials:

  • 1,1-Dibromoacetone (or a related α,α'-dihaloketone)

  • Thioacetamide

  • Ethanol (or a similar suitable solvent)

  • Base (e.g., sodium bicarbonate or triethylamine)

Procedure:

  • Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the α-haloketone to the solution.

  • Slowly add a base to neutralize the hydrogen halide formed during the reaction.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

Experimental Protocol: Friedel-Crafts Acylation (Conceptual)

An alternative approach is the acylation of a pre-existing 4-bromothiazole core. This method utilizes a Lewis acid catalyst to introduce the acetyl group onto the thiazole ring.

Materials:

  • 4-Bromothiazole

  • Acetyl chloride or acetic anhydride

  • Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, nitrobenzene)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the suspension.

  • Add 4-bromothiazole dropwise to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it over crushed ice and an acidic aqueous solution.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a logical workflow, starting from common precursors and leading to the final product.

G cluster_hantzsch Hantzsch Thiazole Synthesis cluster_acylation Friedel-Crafts Acylation a_h α-Haloketone c_h Condensation a_h->c_h b_h Thioamide b_h->c_h d_h This compound c_h->d_h a_a 4-Bromothiazole d_a Acylation Reaction a_a->d_a b_a Acetylating Agent b_a->d_a c_a Lewis Acid Catalyst c_a->d_a e_a This compound d_a->e_a

Caption: Synthetic pathways to this compound.

Potential Applications in Research and Development

Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities. While specific biological data for this compound is not extensively reported in publicly available literature, its structural motifs—a halogenated thiazole and a ketone—suggest its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The presence of a reactive ketone group allows for various chemical modifications, including the formation of chalcones, Schiff bases, and thiosemicarbazones, which are known pharmacophores. The bromine atom provides a site for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships.

A generalized workflow for the derivatization of this compound for drug discovery is outlined below.

G cluster_ketone Ketone Modification cluster_bromine Bromine Substitution start This compound chalcone Claisen-Schmidt Condensation start->chalcone Aromatic Aldehyde schiff Condensation with Primary Amines start->schiff thiosemicarbazone Reaction with Thiosemicarbazide start->thiosemicarbazone suzuki Suzuki Coupling start->suzuki Boronic Acid sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig Amination start->buchwald Amine bioassay Biological Assays (e.g., anticancer, antimicrobial) chalcone->bioassay schiff->bioassay thiosemicarbazone->bioassay suzuki->bioassay sonogashira->bioassay buchwald->bioassay

Caption: Derivatization workflow for drug discovery.

This technical guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of novel heterocyclic compounds. The provided information on identifiers, synthetic protocols, and potential derivatization strategies is intended to facilitate further investigation into the chemical and biological properties of this compound.

An In-depth Technical Guide to the Spectral Analysis of 1-(4-Bromothiazol-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Bromothiazol-2-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in various bioactive molecules. A thorough structural characterization is paramount for any research and development involving this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the known spectral data of related compounds such as brominated thiazoles and acetyl-substituted heterocycles.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.5 - 8.0Singlet1HH-5 of the thiazole ring
~ 2.6 - 2.8Singlet3HMethyl protons (-COCH₃)
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Carbon Assignment
~ 190 - 195Carbonyl carbon (C=O)
~ 165 - 170C-2 of the thiazole ring
~ 120 - 125C-5 of the thiazole ring
~ 115 - 120C-4 of the thiazole ring (bearing Br)
~ 25 - 30Methyl carbon (-COCH₃)
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibration
~ 3100Medium-WeakC-H stretch (thiazole ring)
~ 2920WeakC-H stretch (methyl group)
~ 1700StrongC=O stretch (ketone)
~ 1550MediumC=N stretch (thiazole ring)
~ 1450MediumC-H bend (methyl group)
~ 800 - 900Medium-StrongC-H out-of-plane bend (thiazole ring)
~ 600 - 700MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
[M]⁺ and [M+2]⁺Molecular ion peaks with approximately 1:1 intensity ratio, characteristic of a single bromine atom.
[M-15]⁺ and [M-15+2]⁺Loss of a methyl radical (•CH₃).
[M-43]⁺ and [M-43+2]⁺Loss of an acetyl radical (•COCH₃).
[M-Br]⁺Loss of a bromine radical (•Br).

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1]

  • Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (δ = 0.00 ppm).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks (for ¹H NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]

  • Film Casting: Place a drop of the resulting solution onto the surface of a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using standard correlation tables.

Alternative Procedure (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

  • Compress the mixture in a die under high pressure to form a transparent or translucent pellet.[4][5]

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum as described above.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a solvent system compatible with ESI, such as a mixture of water, acetonitrile, or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation.[6][7]

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[8]

    • The ESI source will generate gas-phase ions from the sample molecules.[7][9]

    • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[8]

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive ion mode).

    • Look for the characteristic isotopic pattern of bromine ([M+H]⁺ and [M+H+2]⁺ in a ~1:1 ratio).

    • Analyze the fragmentation pattern to gain further structural information.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of a novel chemical entity like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Final Structure Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Backbone IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Interpretation Combined Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Logical workflow for the synthesis and spectral characterization of a chemical compound.

References

The Solubility Profile of 1-(4-Bromothiazol-2-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromothiazol-2-YL)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in common laboratory solvents. Furthermore, it offers insights into the expected solubility based on the compound's structural features and data from analogous compounds.

Introduction to this compound

This compound is a heterocyclic ketone containing a thiazole ring substituted with a bromine atom and an acetyl group. This substitution pattern makes it a versatile building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules with potential biological activity. Understanding its solubility is crucial for its effective use in reaction setups, purification processes like recrystallization, and formulation studies.

Predicted Solubility Characteristics

Based on the behavior of structurally similar compounds, such as other brominated thiazole derivatives, a qualitative solubility profile can be anticipated. For instance, compounds with similar functionalities exhibit good solubility in chlorinated solvents and polar aprotic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow to InsolubleThe hydrophobic nature of the bromothiazole ring system is likely to dominate over the polar acetyl group, limiting interaction with the highly polar water molecules.[1]
EthanolPolar ProticSparingly Soluble to SolubleThe ethyl group provides some non-polar character, while the hydroxyl group can engage in hydrogen bonding, potentially facilitating dissolution.[1]
MethanolPolar ProticSparingly Soluble to SolubleSimilar to ethanol, the polarity of methanol should allow for some degree of solubility.
AcetonePolar AproticSolubleThe polar aprotic nature of acetone is well-suited to interact with the carbonyl and thiazole functionalities of the compound.[1]
DichloromethanePolar AproticSolubleChlorinated solvents are generally effective at dissolving moderately polar organic compounds.[1]
ChloroformPolar AproticSolubleSimilar to dichloromethane, chloroform is expected to be a good solvent.[1]
Ethyl AcetatePolar AproticSolubleIts moderate polarity makes it a likely candidate for effective solvation.
HexaneNonpolarInsolubleThe high polarity of the thiazole and acetyl groups will likely prevent dissolution in nonpolar aliphatic hydrocarbons.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleAs a strong polar aprotic solvent, DMSO is expected to readily dissolve the compound.

Experimental Protocol for Solubility Determination

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard laboratory procedures for these determinations.

Qualitative Solubility Testing

This test provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • A selection of test solvents (Water, Ethanol, Methanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Hexane, DMSO)

Procedure:

  • Place approximately 10 mg of this compound into a small test tube.

  • Add the selected solvent dropwise (approximately 0.2 mL per addition) to the test tube.

  • After each addition, vigorously shake or vortex the test tube for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Continue adding the solvent in portions up to a total volume of 3 mL.[2]

  • Record the compound as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measure of solubility (e.g., in mg/mL or g/L).

Materials:

  • This compound

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Oven

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C).

  • Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous stirring to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

  • Transfer the filtered, saturated solution to a pre-weighed, dry container.

  • Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Once the solvent is completely removed, reweigh the container with the dried solute.

  • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent used.

Visualization of Experimental and Synthetic Workflows

Diagrams created using Graphviz can effectively illustrate the logical flow of experimental procedures and synthetic pathways involving this compound.

General Workflow for Solubility Determination

G start Start: Obtain Pure This compound add_solid Add ~10 mg of solid to a test tube start->add_solid add_solvent Add solvent in 0.2 mL increments add_solid->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Visually inspect for dissolved solid vortex->observe soluble Record as 'Soluble' observe->soluble Solid Dissolves insoluble Continue adding solvent (up to 3 mL) observe->insoluble Solid Persists insoluble->add_solvent end_insoluble Record as 'Insoluble' or 'Sparingly Soluble' insoluble->end_insoluble 3 mL reached

Caption: Workflow for Qualitative Solubility Testing.

Hypothetical Synthetic Pathway Utilizing this compound

This diagram illustrates a potential use of the title compound as a precursor in a multi-step synthesis, for example, in the formation of a more complex heterocyclic system.

G reactant This compound Starting Material step1 Reaction with Thiosemicarbazide Solvent: Ethanol, Reflux reactant->step1 intermediate Thiazolyl Thiosemicarbazone Intermediate Product step1->intermediate step2 Cyclization Reaction Reagent: Acetic Anhydride intermediate->step2 product Substituted Thiazolo[2,3-c][1,2,4]triazole Final Product step2->product

Caption: Synthetic Pathway Example.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the necessary experimental framework for its determination. The predicted solubility profile suggests that polar aprotic solvents are likely to be most effective for its dissolution. The provided protocols and workflow diagrams serve as a valuable resource for researchers and professionals in drug development, enabling a more informed and efficient use of this important chemical intermediate. It is recommended that laboratory-derived data be generated to confirm the solubility characteristics for specific applications.

References

Unveiling the Bioactive Potential: A Technical Guide to 1-(4-Bromothiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The introduction of a bromine atom and an ethanone group to this privileged structure, as seen in 1-(4-Bromothiazol-2-yl)ethanone, presents a molecule with significant potential for biological activity. While direct comprehensive studies on this specific compound are limited, this technical guide synthesizes available data on structurally related bromothiazole and 2-acetylthiazole derivatives to provide a detailed overview of its probable biological activities, experimental evaluation protocols, and potential mechanisms of action. This document aims to serve as a foundational resource for researchers investigating the therapeutic promise of this and similar molecules.

Predicted Biological Activities and Structure-Activity Relationship Insights

Based on extensive research into related thiazole derivatives, this compound is predicted to exhibit a range of biological activities, primarily in the realms of anticancer and antimicrobial applications. The structure-activity relationship (SAR) studies of analogous compounds provide valuable insights:

  • Anticancer Activity: The presence of a halogen, such as bromine, on the thiazole ring has been consistently linked to enhanced cytotoxic activity against various cancer cell lines.[1][2] The lipophilicity imparted by the bromo-substituent is thought to improve cell membrane permeability, allowing for better interaction with intracellular targets.[1] Studies on multi-heterocyclic molecules suggest that the presence of linked thiazole rings significantly boosts cytotoxic effects.[3] While this compound contains a single thiazole ring, its derivatives could be designed to incorporate this feature.

  • Antimicrobial Activity: The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1][4] The incorporation of a bromine atom is a known strategy to enhance antimicrobial potency.[1] Derivatives of 2-aminothiazole, a structurally related class, have shown significant antibacterial and antifungal properties.[5][6] It is plausible that this compound and its derivatives could exhibit activity against a spectrum of bacterial and fungal pathogens.

  • Enzyme Inhibition: Thiazole-containing compounds have been identified as inhibitors of various enzymes. For instance, some thiazole derivatives act as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease.[7][8] Benzothiazole derivatives have shown inhibitory activity against carbonic anhydrase, a target in cancer therapy.[2][9] Given the structural motifs present in this compound, it is a candidate for screening against a range of clinically relevant enzymes.

Quantitative Data from Structurally Related Compounds

Compound ClassActivity TypeTarget/Cell LineMeasurement (IC50/MIC)Reference
Thiazolylhydrazone DerivativesAcetylcholinesterase InhibitionAChE0.028 - 0.147 µM[7]
1,3-Thiazole DerivativesAcetylcholinesterase InhibitionAChE91 µM[8]
1,3-Thiazole DerivativesButyrylcholinesterase InhibitionBChE195 µM[8]
Substituted Bromopyridine Acetamide BenzothiazoleAnticancerSKRB-3, SW620, A549, HepG21.2 nM, 4.3 nM, 44 nM, 48 nM[2]
2-Aminothiazole DerivativesDHFR InhibitionDHFR0.06 µM[10]
Furan-linked Pyrazolyl-ThiazoleAntimicrobialP. aeruginosa, S. aureus, B. subtilis, E. coli1.56 - 3.13 µg/mL[11]
Thiazole-Pyrazoline HybridsAntimicrobialGram-positive and Gram-negative bacteriaMIC: 93.7 - 46.9 µg/mL[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activities of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Preparation: this compound is dissolved in DMSO and serially diluted in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquots from the wells showing no growth are plated on agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Visualizations

Hypothesized Anticancer Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound might exert its anticancer effects, based on the known mechanisms of similar thiazole derivatives which often induce apoptosis.

anticancer_pathway cluster_cell Cancer Cell Compound This compound Target Intracellular Target (e.g., Kinase, Apoptotic Regulator) Compound->Target Inhibition/Activation Caspase_Cascade Caspase Cascade Activation (Caspase-9, Caspase-3) Target->Caspase_Cascade Initiation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Hypothesized Apoptotic Pathway
Experimental Workflow for Biological Evaluation

This diagram outlines the general workflow for the synthesis and biological evaluation of this compound and its derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General Experimental Workflow

References

The Strategic Utility of 1-(4-Bromothiazol-2-yl)ethanone in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromothiazol-2-yl)ethanone, also known as 2-acetyl-4-bromothiazole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive ketone, a modifiable bromine atom on the thiazole ring, and the inherent biological relevance of the thiazole scaffold, positions it as a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Introduction

The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic rings and engage in crucial hydrogen bonding interactions has made it a cornerstone in the design of bioactive compounds. This compound emerges as a particularly strategic starting material due to its three primary points of chemical diversity: the acetyl group, the C4-bromine, and the thiazole nitrogen. These functionalities allow for a wide range of chemical transformations, including cyclocondensation reactions, palladium-catalyzed cross-coupling reactions, and modifications of the ketone. This guide will explore the synthesis of the title compound and its subsequent elaboration into more complex molecular architectures.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. A plausible and efficient route involves the initial formation of 2-aminothiazole, followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position, subsequent bromination at the 4-position, and finally, acylation. A representative synthetic workflow is outlined below.

Thiourea Thiourea Two_aminothiazole 2-Aminothiazole Thiourea->Two_aminothiazole Hantzsch Synthesis Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Two_aminothiazole Two_bromothiazole 2-Bromothiazole Two_aminothiazole->Two_bromothiazole Sandmeyer Reaction Four_bromo_two_aminothiazole 4-Bromo-2-aminothiazole Two_bromothiazole->Four_bromo_two_aminothiazole Bromination Two_four_dibromothiazole 2,4-Dibromothiazole Four_bromo_two_aminothiazole->Two_four_dibromothiazole Sandmeyer Reaction Precursor This compound Two_four_dibromothiazole->Precursor Acylation Precursor This compound Alpha_bromo α-Bromoacetyl Intermediate Precursor->Alpha_bromo α-Bromination Aminothiazole_product 2-Amino-4-(4-bromothiazol-2-yl)thiazole Alpha_bromo->Aminothiazole_product Hantzsch Synthesis Thiourea Thiourea/Thioamide Thiourea->Aminothiazole_product cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Precursor_S This compound Suzuki_product 1-(4-Aryl/Heteroaryl-thiazol-2-yl)ethanone Precursor_S->Suzuki_product Pd Catalyst, Base Boronic_acid Aryl/Heteroaryl Boronic Acid Boronic_acid->Suzuki_product Precursor_So This compound Sonogashira_product 1-(4-Alkynyl-thiazol-2-yl)ethanone Precursor_So->Sonogashira_product Pd/Cu Catalyst, Base Alkyne Terminal Alkyne Alkyne->Sonogashira_product cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Transcription Transcription Factors Kinase_Cascade->Transcription Activation Cell_Proliferation Cell Proliferation, Angiogenesis Transcription->Cell_Proliferation Inhibitor Thiazole-based Inhibitor (from Precursor) Inhibitor->Receptor Inhibition

Thermal Stability and Decomposition of 1-(4-Bromothiazol-2-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-(4-Bromothiazol-2-YL)ethanone, a heterocyclic ketone of interest in pharmaceutical and materials science. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document outlines standardized experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further presents a predictive summary of its thermal stability based on data from structurally analogous compounds and discusses a plausible decomposition pathway. This guide is intended to serve as a valuable resource for researchers in designing and interpreting thermal analysis experiments for this and related bromothiazole derivatives.

Introduction

This compound is a substituted thiazole derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, formulation, and ultimate application. Understanding the thermal decomposition pathway is equally important for predicting degradation products and ensuring safety and efficacy in its end-use.

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for evaluating the thermal properties of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and decomposition.[1]

This guide will detail the standard methodologies for these analyses and provide a predictive framework for the thermal behavior of this compound based on the known behavior of similar chemical structures.

Predicted Thermal Properties and Comparative Data

Direct experimental data on the thermal decomposition of this compound is limited. However, by examining structurally related compounds, a reasonable prediction of its thermal stability can be made. For instance, other brominated heterocyclic compounds have been shown to decompose at elevated temperatures, often initiated by the cleavage of the carbon-bromine bond. The thermal decomposition of some heterocyclic anticancer drug candidates is initiated by the symmetric cleavage of C-N and C-C bonds.[2]

The following table summarizes the predicted thermal stability for this compound alongside available data for a comparable bromothiazole derivative.

CompoundOnset of Decomposition (°C)Major Decomposition Range (°C)Analysis TechniqueReference/Note
This compound ~230 - 260 (Predicted)~250 - 400 (Predicted)TGA/DSCBased on analogous structures
2-bromo-1-(4-phenylthiazol-2-yl)ethanone~250200 - 300 (initial)TGA/DSCStructurally similar compound

Note: The data for this compound is predictive and should be confirmed by experimental analysis.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. Use an inert atmosphere (e.g., high-purity nitrogen) with a consistent flow rate (typically 20-50 mL/min) to prevent oxidative decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of a finely powdered, dry sample of this compound into a clean TGA crucible (e.g., alumina or platinum).

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the analysis begins.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve should be analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition by measuring the heat flow associated with these events.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 400 °C at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is typically observed as a sharp endothermic peak. Decomposition is often seen as a broader, more complex series of endothermic or exothermic events.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds within the molecule under thermal stress. Based on the structure and common fragmentation patterns of similar heterocyclic compounds, a plausible decomposition pathway can be proposed. The initial step is likely the homolytic cleavage of the C-Br bond, which is often the most labile bond in such structures. This would be followed by fragmentation of the thiazole ring and the acetyl group.

Decomposition_Pathway cluster_initial Initial Compound cluster_step1 Step 1: C-Br Bond Cleavage cluster_step2 Step 2: Ring Fragmentation cluster_step3 Further Decomposition A This compound B Thiazolyl Radical A->B Heat (Δ) C Bromine Radical A->C Heat (Δ) D Smaller Volatile Fragments (e.g., HCN, CS, etc.) B->D E Acetyl Radical B->E F CO, CO2, H2O, NOx, SOx D->F E->F

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Workflow

The logical flow for the thermal analysis of this compound should follow a systematic approach to ensure comprehensive characterization.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Sample Purification & Drying tga Thermogravimetric Analysis (TGA) prep->tga dsc Differential Scanning Calorimetry (DSC) prep->dsc tga_data Determine Decomposition Temperatures & Weight Loss Stages tga->tga_data dsc_data Identify Melting Point & Decomposition Enthalpy dsc->dsc_data conclusion Assess Thermal Stability & Propose Decomposition Mechanism tga_data->conclusion dsc_data->conclusion

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-(4-Bromothiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Among the diverse array of thiazole-containing building blocks, 1-(4-Bromothiazol-2-yl)ethanone stands out as a particularly versatile scaffold. Its unique arrangement of a reactive bromine atom and a modifiable ethanone group on the thiazole core provides medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role in the development of kinase inhibitors and antimicrobial agents. Detailed synthetic methodologies, quantitative biological data, and insights into relevant signaling pathways are presented to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Thiazole Moiety

Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The nitrogen and sulfur atoms within the thiazole ring are key to its pharmacological prowess, enabling it to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[3] The presence of the thiazole ring in approved drugs such as the kinase inhibitor Dasatinib underscores its importance in modern medicine.[3]

This compound serves as a strategic starting material for the elaboration of complex molecular architectures. The bromine atom at the 4-position is amenable to a range of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.[4] Concurrently, the ethanone moiety can be readily functionalized through various condensation and substitution reactions, providing another avenue for structural diversification. This dual reactivity makes this compound an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Synthetic Pathways Utilizing this compound

The chemical versatility of this compound allows for its use in several key synthetic transformations to produce libraries of bioactive compounds.

Hantzsch Thiazole Synthesis for 2-Aminothiazole Derivatives

A primary application of this compound involves its conversion to an α-haloketone, a key intermediate for the Hantzsch thiazole synthesis. This reaction is a cornerstone for the preparation of 2-aminothiazole derivatives, a privileged scaffold in many kinase inhibitors.

G start This compound alpha_halo α-Haloketone Intermediate start->alpha_halo α-Halogenation (e.g., Br2, NBS) aminothiazole 2-Aminothiazole Derivative alpha_halo->aminothiazole Hantzsch Thiazole Synthesis thioamide Thiourea or Substituted Thiourea thioamide->aminothiazole

Figure 1: Hantzsch Synthesis Workflow.

Synthesis of Thiazolyl-Hydrazone Derivatives

The ketone functionality of this compound can readily undergo condensation reactions with hydrazides to form thiazolyl-hydrazone derivatives. This class of compounds has shown promise as both anticancer and antimicrobial agents.[5][6]

G start This compound hydrazone Thiazolyl-Hydrazone Derivative start->hydrazone Condensation hydrazide Hydrazide Derivative (e.g., Thiosemicarbazide) hydrazide->hydrazone

Figure 2: Hydrazone Synthesis Workflow.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the thiazole ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling extensive exploration of the chemical space for structure-activity relationship (SAR) studies.

G start This compound coupled_product 4-Aryl/Heteroaryl Thiazole Derivative start->coupled_product Suzuki-Miyaura Coupling (Pd catalyst, base) boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->coupled_product

Figure 3: Suzuki Coupling Workflow.

Applications in Kinase Inhibition for Cancer Therapy

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Thiazole-containing compounds have emerged as a potent class of kinase inhibitors.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.[4][7] Derivatives of this compound can be elaborated into potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazole-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Figure 4: PI3K/Akt/mTOR Pathway Inhibition.

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in various cancers, making them promising targets for anticancer therapies.[2][8] The thiazole scaffold can be utilized to develop potent inhibitors of Aurora kinases.

Aurora_pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle p53 p53 AuroraA->p53 Inhibition Apoptosis Apoptosis p53->Apoptosis Inhibitor Thiazole-based Inhibitor Inhibitor->AuroraA

Figure 5: Aurora Kinase Pathway Inhibition.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative thiazole derivatives, some of which are accessible through synthetic routes starting from this compound.

Compound ClassTargetCell LineIC50 / GI50 (µM)Reference
2-Aminothiazole Derivativec-MetHT292.01[9]
Thiazolyl Hydrazone-K5628.87[5]
Thiazolidinone-Leukemia-5.38 (logGI50)[8]
Aminothiazole-paeonol-AGS4.0[10]
Aminothiazole-paeonol-HT-294.4[10]
2-Substituted-aminothiazole-RPMI-82260.08[2]

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives.

Antimicrobial Applications

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.[3][11]

Mechanism of Action

While the exact mechanisms can vary, some thiazole-based antimicrobial agents are known to interfere with essential cellular processes in bacteria and fungi. For example, some azole and thiazole antifungals inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12]

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazole-pyrrole HydrazoneStaphylococcus aureusGood Activity[3]
Thiazole-pyrrole HydrazoneEnterococcus faecalisGood Activity[3]
1,3,4-Thiadiazole DerivativeAspergillus fumigatus0.9[13]
1,3,4-Thiadiazole DerivativeGeotrichum candidum0.08[13]
1,3,4-Thiadiazole DerivativeStaphylococcus aureus1.95[13]

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives from an α-haloketone, which can be prepared from this compound.

  • α-Halogenation: To a solution of the starting ketone (1 equivalent) in a suitable solvent (e.g., acetic acid, methanol), add a halogenating agent (e.g., bromine, N-bromosuccinimide) (1-1.2 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-4 hours until the starting material is consumed (monitored by TLC).

  • Cyclization: To the crude α-haloketone, add a solution of thiourea or a substituted thiourea (1-1.5 equivalents) in a suitable solvent (e.g., ethanol, methanol).[14]

  • Heating and Isolation: Heat the reaction mixture to reflux for 2-6 hours.[15] After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., sodium carbonate solution).[14]

  • Purification: The precipitated product can be collected by filtration, washed with water, and dried.[14] Further purification can be achieved by recrystallization or column chromatography.

General Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[18]

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.[16][18]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[18]

General Protocol for Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of diverse compound libraries with a wide range of biological activities. The demonstrated utility of this scaffold in the development of kinase inhibitors for cancer therapy and novel antimicrobial agents highlights its significant potential for future drug discovery efforts. Further exploration of the chemical space around this core, guided by structure-based drug design and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to embark on such endeavors.

References

A Technical Review of 1-(4-Bromothiazol-2-yl)ethanone: Synthesis, Properties, and Analog Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the chemical intermediate 1-(4-Bromothiazol-2-yl)ethanone and its more complex analogs. While the title compound primarily serves as a foundational scaffold, its derivatives have demonstrated significant potential in medicinal chemistry, particularly as anticancer agents. This document details the synthetic pathways, physicochemical properties, and biological activities of this class of compounds, with a focus on their mechanism of action as kinase inhibitors.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to form hydrogen bonds and other non-covalent interactions allow it to serve as a versatile pharmacophore. Thiazole-containing molecules exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The introduction of a bromine atom, as in this compound, provides a reactive handle for further chemical modification, making it a valuable building block for creating diverse libraries of bioactive compounds.

Synthesis of this compound and Analogs

The cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][5][6] This method is highly efficient for producing a wide variety of substituted thiazoles.

General Synthetic Workflow

The synthesis of a 2-acetyl-4-bromothiazole core typically involves the reaction of a thioamide (like thioacetamide) with a suitably halogenated 1,3-dicarbonyl compound. The reaction proceeds via a nucleophilic attack by the sulfur atom on the α-halocarbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis General Workflow: Hantzsch Thiazole Synthesis cluster_start A α-Haloketone (e.g., Brominated Acetoacetate) B Thioamide (e.g., Thioacetamide) C S-Alkylation (SN2) D Intermediate Adduct C->D + E Intramolecular Cyclization D->E F Thiazoline Intermediate E->F G Dehydration (-H2O) F->G H Substituted Thiazole Product G->H

Caption: General workflow for Hantzsch thiazole synthesis.
Experimental Protocol: Representative Hantzsch Synthesis

While a specific published protocol for this compound was not identified in the reviewed literature, a general procedure based on the Hantzsch synthesis using analogous starting materials can be proposed. This protocol is representative for the synthesis of 2-aminothiazole derivatives.

Synthesis of 2-amino-4-phenylthiazole (Illustrative Protocol) [1]

  • In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. This neutralizes the HBr salt of the product.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the solid product to air dry on a watch glass.

Note: For the synthesis of this compound, the likely starting materials would be thioacetamide and a brominated 3-oxo-butanal or a related α,α'-dihaloketone derivative.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 1-(Bromothiazol-2-yl)ethanone and Isomers

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Structure of this compound208264-53-3[7]C₅H₄BrNOS206.06[7]
1-(2-Bromothiazol-4-yl)ethanoneStructure of 1-(2-Bromothiazol-4-yl)ethanone128979-09-9C₅H₄BrNOS206.06
1-(4-Bromothiazol-5-yl)ethanoneStructure of 1-(4-Bromothiazol-5-yl)ethanone1368248-75-2[8]C₅H₄BrNOS206.06[8]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for these specific simple intermediates are not consistently available in the surveyed literature. Researchers should expect to perform their own characterization upon synthesis. For comparison, the ¹H NMR and ¹³C NMR spectra of a related α-bromo ketone, 2-bromo-1-(4-bromophenyl)ethanone, show characteristic peaks for the methylene protons (CH₂) adjacent to the bromine at ~4.12 ppm and the carbonyl carbon at ~190.4 ppm, respectively.[9]

Biological Activities of Analogs and Derivatives

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, with a primary mechanism of action involving the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Anticancer Activity: VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.[1][5] Several studies have shown that complex thiazole derivatives act as potent VEGFR-2 inhibitors.[1][2][3]

The general mechanism involves the thiazole derivative binding to the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic signals initiated by VEGF.

VEGFR2_Inhibition_Pathway Mechanism of Action: VEGFR-2 Signaling Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Dimerization Thiazole Thiazole Analog (e.g., Compound 4c) Thiazole->P Inhibition Inhibition ATP ATP ATP->P Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Activation Activation Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Inhibition->P

Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole analogs.
Quantitative Cytotoxicity Data

Studies have evaluated the in vitro cytotoxicity of various thiazole derivatives against human cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Thiazole Analogs [3]

CompoundR Group on Benzylidene RingMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
4a H12.7 ± 0.776.69 ± 0.41Not Reported
4b Br31.5 ± 1.9151.7 ± 3.13Not Reported
4c NH-NH-Ph2.57 ± 0.16 7.26 ± 0.44 0.15
Staurosporine (Control) -6.77 ± 0.418.4 ± 0.51Not Applicable
Sorafenib (Control) -Not ReportedNot Reported0.059

Data sourced from Mousa et al. (2023).[3] The compounds evaluated are complex hydrazinyl-thiazole-4[5H]-ones derived from a thiazole scaffold.

The data clearly indicate that substitutions on the core structure dramatically influence biological activity. Compound 4c , with a phenylhydrazinyl moiety, demonstrated the most potent activity against both cancer cell lines and was a highly effective VEGFR-2 inhibitor, outperforming the standard drug Staurosporine in the MCF-7 cell line assay.[3] In contrast, the bromo-substituted analog 4b showed significantly lower potency, suggesting a complex structure-activity relationship (SAR) where the acetyl-bromo-thiazole core is just one component.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate. While its own biological activity is not extensively documented, it serves as a critical starting point for the Hantzsch synthesis of more complex, biologically active thiazole derivatives. The analogs derived from this scaffold have shown significant potential as anticancer agents, primarily through the potent inhibition of the VEGFR-2 signaling pathway, a key driver of tumor angiogenesis.

Future research should focus on leveraging the reactivity of the bromine atom and the acetyl group to generate novel libraries of thiazole derivatives. Exploring different substitutions at the 4-position of the thiazole ring and modifications of the 2-acetyl side chain could lead to the discovery of new kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The data presented herein underscore the enduring importance of the thiazole scaffold in modern drug discovery and highlight the potential of its brominated derivatives for developing next-generation cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 1-(4-Bromothiazol-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(4-bromothiazol-2-yl)ethanone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The core of this synthesis is the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide-containing compound. This methodology allows for the creation of a wide variety of substituted thiazoles by modifying the starting materials. The 4-bromothiazole moiety, in particular, serves as a valuable building block for further functionalization through cross-coupling reactions, making these derivatives attractive for the development of novel therapeutic agents and functional materials.

This document outlines a reliable two-step procedure for the synthesis of a representative compound, 1-(4-bromo-2-aminothiazol-5-yl)ethanone, followed by its conversion to a this compound derivative. The protocols provided are based on established chemical literature and are designed to be readily implemented in a standard laboratory setting.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromothiazole

This protocol describes the synthesis of the key intermediate, 2-amino-4-bromothiazole, via the Hantzsch thiazole synthesis.

Materials and Reagents:

  • Thiourea

  • 1,3-Dichloroacetone

  • Bromine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Thiazole Ring Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in ethanol. To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude solid is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitated product, 2-aminothiazole, is collected by filtration, washed with cold water, and dried.

  • Bromination: The 2-aminothiazole (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or a mixture of chloroform and acetic acid.

  • The solution is cooled in an ice bath, and a solution of bromine (1.0 eq) in the same solvent is added dropwise with constant stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours.

  • The reaction is quenched by pouring the mixture into a solution of sodium thiosulfate to remove excess bromine.

  • The product is extracted with a suitable organic solvent like dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2-amino-4-bromothiazole.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 2-amino-4-bromothiazole to the target compound, this compound, via a Sandmeyer-type reaction.

Materials and Reagents:

  • 2-Amino-4-bromothiazole

  • Sodium nitrite

  • Copper(I) bromide

  • Hydrobromic acid (48%)

  • Acetaldehyde

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Standard laboratory glassware

Procedure:

  • Diazotization: In a three-necked flask, a solution of 2-amino-4-bromothiazole (1.0 eq) in hydrobromic acid is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Acylation: In a separate flask, a solution of acetaldehyde (2.0 eq) and copper(I) bromide (catalytic amount) in a suitable solvent is prepared and cooled.

  • The freshly prepared diazonium salt solution is added slowly to the acetaldehyde solution. Nitrogen gas evolution should be observed.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

ParameterValue
Reactants (Protocol 1)
Thiourea1.0 eq
1,3-Dichloroacetone1.0 eq
Bromine1.0 eq
Reaction Conditions (Protocol 1)
Ring Formation TemperatureReflux
Ring Formation Time2-3 hours
Bromination Temperature0 °C to Room Temperature
Bromination Time1-2 hours
Product (Protocol 1) 2-Amino-4-bromothiazole
Yield (Protocol 1) 75-85%
Reactants (Protocol 2)
2-Amino-4-bromothiazole1.0 eq
Sodium nitrite1.1 eq
Acetaldehyde2.0 eq
Reaction Conditions (Protocol 2)
Diazotization Temperature0-5 °C
Acylation Temperature0 °C to Room Temperature
Acylation TimeOvernight
Product (Protocol 2) This compound
Yield (Protocol 2) 40-50%
Characterization Data (Representative)
Melting Point88-92 °C
¹H NMR (CDCl₃, δ ppm)7.65 (s, 1H, thiazole-H), 2.60 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm)191.0 (C=O), 167.5 (C2), 145.0 (C5), 120.0 (C4), 26.0 (CH₃)
Mass Spectrum (m/z)[M]+ calculated for C₅H₄BrNOS: 220.93; found: 220.9

Visualizations

Hantzsch_Thiazole_Synthesis_Workflow Start Starting Materials (Thiourea, 1,3-Dichloroacetone) Step1 Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Step1 Intermediate1 2-Aminothiazole Step1->Intermediate1 Step2 Bromination (Bromine, Acetic Acid) Intermediate1->Step2 Intermediate2 2-Amino-4-bromothiazole Step2->Intermediate2 Step3 Diazotization & Acylation (NaNO₂, HBr, Acetaldehyde) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Step1 Nucleophilic Attack of Sulfur on Carbonyl Carbon Reactants->Step1 Intermediate1 Hemithioacetal Intermediate Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 Thioenol Intermediate Step2->Intermediate2 Step3 Intramolecular Nucleophilic Attack of Nitrogen on Halogenated Carbon Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Deprotonation & Aromatization Intermediate3->Step4 Product Substituted Thiazole Step4->Product

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 1-(4-Bromothiazol-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate has become indispensable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds.[1] 1-(4-Bromothiazol-2-yl)ethanone is a valuable heterocyclic building block, and its derivatization via Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the thiazole ring. The resulting 1-(4-arylthiazol-2-yl)ethanone core is a key structural motif in many biologically active compounds, making this reaction highly relevant for the construction of compound libraries for drug discovery programs.

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar heteroaryl bromides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly with heteroaryl substrates which can sometimes be challenging.

Data Presentation: Representative Yields

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively documented in a comparative table, the following data, based on the coupling of the structurally analogous 2-acetyl-5-bromothiophene, provides expected yields under optimized conditions.[2][3] The electronic properties of the arylboronic acid can influence the reaction outcome, with electron-rich boronic acids often providing higher yields.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid1-(4-Phenylthiazol-2-yl)ethanone85-95
24-Methoxyphenylboronic acid1-(4-(4-Methoxyphenyl)thiazol-2-yl)ethanone90-98
34-Chlorophenylboronic acid1-(4-(4-Chlorophenyl)thiazol-2-yl)ethanone80-90
43-Thienylboronic acid1-(4-(Thiophen-3-yl)thiazol-2-yl)ethanone75-85
54-(Trifluoromethyl)phenylboronic acid1-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)ethanone70-80

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask or microwave reaction vial

  • Condenser and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. If using a palladium(II) precatalyst with a phosphine ligand, these can be added at this stage under a positive flow of inert gas. If using an air-stable catalyst like Pd(PPh₃)₄, it can be added along with the other solids.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to a concentration of approximately 0.1 M with respect to the bromothiazole) via syringe.

  • Catalyst Addition: If not already added, introduce the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-arylthiazol-2-yl)ethanone product.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Workflow reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Palladium Catalyst (e.g., Pd(PPh3)4) setup 2. Reaction Setup - Combine solids in a dry flask - Purge with inert gas (Ar/N2) reagents->setup solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/H2O) setup->solvent reaction 4. Reaction - Heat to 80-100 °C - Stir for 2-12 hours - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool to room temperature - Dilute with Ethyl Acetate - Wash with H2O and Brine reaction->workup purification 6. Purification - Dry organic layer - Concentrate in vacuo - Flash Column Chromatography workup->purification product 7. Product - Pure 1-(4-Arylthiazol-2-yl)ethanone purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Catalytic Cycle Diagram

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Suzuki_Cycle cluster_steps Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-Br Ln Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' Ln PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Thiazole This compound Thiazole->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation Product 1-(4-Arylthiazol-2-yl)ethanone Product->RedElim

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: Synthesis of 2,4'-Bithiazole Derivatives via Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel 2,4'-bithiazole derivatives through the Hantzsch thiazole synthesis. The core reaction involves the condensation of 1-(4-bromothiazol-2-yl)ethanone with thiourea or various N-substituted thioamides. This methodology offers an efficient route to a library of substituted bithiazoles, which are scaffolds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines the reaction mechanism, detailed experimental procedures, and quantitative data for the synthesis of these compounds.

Introduction

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The synthesis of substituted thiazoles is, therefore, a cornerstone of medicinal chemistry. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, remains one of the most reliable and high-yielding methods for constructing the thiazole ring.[1][2] This application note focuses on the utilization of this compound as the α-haloketone precursor for the synthesis of a series of 2,4'-bithiazole derivatives. The reaction with thiourea yields a 2-amino-2,4'-bithiazole, while reactions with various thioamides provide access to a range of 2-substituted-2,4'-bithiazole analogs. These compounds are of particular interest for screening in drug discovery programs.

Reaction Scheme and Mechanism

The synthesis of 2,4'-bithiazole derivatives from this compound proceeds via the Hantzsch thiazole synthesis. The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack: The sulfur atom of the thiourea or thioamide acts as a nucleophile, attacking the α-carbon bearing the bromine atom in this compound. This results in the formation of an isothiouronium or isothioamidium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring.

Hantzsch_Mechanism General Mechanism of Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Cyclization & Dehydration R1 This compound (α-haloketone) Int Isothiouronium / Isothioamidium Salt R1->Int Nucleophilic Attack (SN2) R2 Thiourea / Thioamide R2->Int Cyc_Int Cyclized Intermediate Int->Cyc_Int Intramolecular Cyclization Prod 2,4'-Bithiazole Derivative Cyc_Int->Prod Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of various 2,4'-bithiazole derivatives from this compound.

EntryThioamide/ThioureaR GroupSolventTemperature (°C)Time (h)Yield (%)M.p. (°C)
1Thiourea-NH₂EthanolReflux (78)385188-190
2Thioacetamide-CH₃EthanolReflux (78)478165-167
3N-Phenylthiourea-NHPhEthanolReflux (78)572210-212
4Thiobenzamide-PhEthanolReflux (78)681198-200

Note: The data presented in this table is a representative compilation based on analogous Hantzsch thiazole syntheses. Actual yields and melting points may vary.

Experimental Protocols

General Considerations
  • All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Product purification is typically achieved by recrystallization or column chromatography.

  • Characterization of synthesized compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 1: Synthesis of 2-Amino-4-(4-bromothiazol-2-yl)thiazole

This protocol details the reaction of this compound with thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add thiourea (1.2 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 3 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water (30 mL) to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-bromothiazol-2-yl)thiazole.

experimental_workflow Experimental Workflow for 2,4'-Bithiazole Synthesis Start Start Reactants Combine this compound and Thiourea/Thioamide in Ethanol Start->Reactants Reflux Reflux Reaction Mixture Reactants->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Precipitate Precipitate in Cold Water Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Purify Recrystallize or Column Chromatography Filter->Purify Characterize Characterize Product (NMR, IR, MS, m.p.) Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for the synthesis of 2,4'-bithiazole derivatives.

Protocol 2: General Procedure for the Synthesis of 2-Substituted-4-(4-bromothiazol-2-yl)thiazoles

This protocol outlines the general method for reacting this compound with various N-substituted thioamides.

Materials:

  • This compound (1.0 eq)

  • Substituted thioamide (e.g., thioacetamide, N-phenylthiourea, thiobenzamide) (1.1 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add the respective thioamide (1.1 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for the time indicated in the data summary table, or until TLC analysis shows completion of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 2-substituted-4-(4-bromothiazol-2-yl)thiazole.

Applications in Drug Discovery and Development

The synthesized 2,4'-bithiazole derivatives represent a valuable class of compounds for screening in various drug discovery programs. The thiazole motif is a well-established pharmacophore, and the ability to readily introduce diverse substituents at the 2-position of the newly formed thiazole ring allows for the generation of a focused library for structure-activity relationship (SAR) studies. These compounds can be evaluated for a range of biological activities, including but not limited to:

  • Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.

  • Anticancer Agents: The thiazole scaffold is present in several approved anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative properties.

  • Kinase Inhibitors: The 2-aminothiazole moiety is a known hinge-binding motif in many kinase inhibitors, making these compounds attractive candidates for screening against various kinases implicated in disease.

The straightforward and efficient synthesis outlined in these protocols enables the rapid generation of a diverse set of 2,4'-bithiazole derivatives, facilitating their entry into high-throughput screening and hit-to-lead optimization campaigns.

References

Application Notes and Protocols: Nucleophilic Substitution on 1-(4-Bromothiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for performing nucleophilic substitution reactions on 1-(4-bromothiazol-2-yl)ethanone. This versatile building block is a key intermediate in the synthesis of various biologically active compounds. The following sections detail protocols for C-N, C-S, and C-O bond formation, enabling the diversification of the thiazole core for applications in medicinal chemistry and materials science.

General Considerations

The reactivity of the C4-bromo substituent on the thiazole ring in this compound is influenced by the electronic properties of the thiazole nucleus. While direct nucleophilic aromatic substitution (SNAr) is possible, the 4-position is generally less activated than the 2- or 5-positions. Consequently, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are often more efficient and provide a broader substrate scope.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1] This reaction is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-acetyl-4-aminothiazole derivative.

Representative Data for Buchwald-Hartwig Amination
Nucleophile (Amine)Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene1001285-95
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101870-85
BenzylaminetBuBrettPhos Pd G3LHMDSTHF801080-90
PyrrolidinePd-PEPPSI-IPrNaOtBuToluene1001288-98

Note: The data in this table are representative and yields may vary based on the specific amine and precise reaction conditions.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base inert 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat & Stir (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to RT monitor->cool filter 7. Dilute & Filter cool->filter purify 8. Concentrate & Purify (Column Chromatography) filter->purify product Final Product: 2-Acetyl-4-aminothiazole Derivative purify->product

Caption: Workflow for Palladium-Catalyzed Amination.

Copper-Catalyzed Thiolation (Ullmann Condensation)

The Ullmann condensation provides a classic method for the formation of C-S bonds by coupling aryl halides with thiols, typically using a copper catalyst.[2] This method is particularly useful for introducing sulfur-based functional groups onto the thiazole ring.

Experimental Protocol
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), the desired thiol (1.5 mmol), a copper catalyst (e.g., CuI, 0.1 mmol), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO, 5 mL).

  • Reaction: Seal the vessel and heat the mixture with stirring at a high temperature (typically 110-150 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the 2-acetyl-4-(thio)thiazole derivative.

Representative Data for Ullmann Thiolation
Nucleophile (Thiol)Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
ThiophenolCuI / L-prolineK₂CO₃DMSO1202465-80
4-MethylthiophenolCuI / DMEDAK₃PO₄DMF1302070-85
Benzyl mercaptanCu₂O / SalicylaldoximeCs₂CO₃NMP1401860-75
Sodium thiomethoxideCuIK₂CO₃DMF1102455-70

Note: The data in this table are representative and yields may vary based on the specific thiol and precise reaction conditions.

Ullmann Condensation Workflow

Ullmann_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Combine Reactants: - this compound - Thiol - Cu Catalyst & Ligand - Base solvent 2. Add Polar Aprotic Solvent (DMF/DMSO) reagents->solvent heat 3. Seal & Heat (110-150 °C) solvent->heat monitor 4. Monitor Progress (TLC/LC-MS) heat->monitor cool 5. Cool & Quench (Pour into water) monitor->cool extract 6. Extract with Organic Solvent cool->extract purify 7. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product: 2-Acetyl-4-(thio)thiazole Derivative purify->product SNAr_Alkoxide_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification alkoxide_prep 1. Prepare Alkoxide (Alcohol + Strong Base) substrate_add 2. Add this compound alkoxide_prep->substrate_add heat 3. Heat to Reflux substrate_add->heat monitor 4. Monitor Progress (TLC/LC-MS) heat->monitor cool 5. Cool & Quench (Add water) monitor->cool extract 6. Extract with Organic Solvent cool->extract purify 7. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product: 2-Acetyl-4-alkoxythiazole Derivative purify->product

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1-(4-Bromothiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel heterocyclic compounds utilizing 1-(4-bromothiazol-2-yl)ethanone as a versatile starting material. The following sections outline the synthesis of three distinct classes of heterocyclic systems: thiazolyl-substituted pyrimidines, thiazolyl-substituted pyridines, and imidazo[2,1-b]thiazoles.

Synthesis of Thiazolyl-Substituted Pyrimidines

A prevalent method for synthesizing substituted pyrimidines involves the reaction of chalcones with guanidine salts.[1][2] This protocol first describes the synthesis of a thiazolyl-chalcone intermediate via a Claisen-Schmidt condensation, followed by its cyclization to the target pyrimidine.

Experimental Protocol: Synthesis of 4-(4-bromothiazol-2-yl)-6-phenylpyrimidin-2-amine

Step 1: Synthesis of (E)-1-(4-bromothiazol-2-yl)-3-phenylprop-2-en-1-one (Thiazolyl-Chalcone)

  • To a solution of this compound (1 mmol) and benzaldehyde (1 mmol) in ethanol (20 mL), add a catalytic amount of a base such as potassium hydroxide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure thiazolyl-chalcone.

Step 2: Synthesis of 4-(4-bromothiazol-2-yl)-6-phenylpyrimidin-2-amine

  • In a round-bottom flask, dissolve the synthesized thiazolyl-chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in dimethylformamide (DMF) (15 mL).

  • Add a base, such as sodium ethoxide (1.5 mmol), to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Data Presentation
StepProductReagentsSolventReaction TimeYield (%)
1Thiazolyl-ChalconeBenzaldehyde, KOHEthanol4-6 h85-95
2Thiazolyl-PyrimidineGuanidine HCl, NaOEtDMF8-10 h60-75

Reaction Workflow

G start This compound chalcone (E)-1-(4-bromothiazol-2-yl)-3-phenylprop-2-en-1-one start->chalcone Benzaldehyde, KOH, Ethanol, rt pyrimidine 4-(4-bromothiazol-2-yl)-6-phenylpyrimidin-2-amine chalcone->pyrimidine Guanidine HCl, NaOEt, DMF, Reflux

Caption: Synthesis of a thiazolyl-substituted pyrimidine.

Synthesis of Thiazolyl-Substituted Pyridines

The synthesis of substituted pyridines can be achieved through the reaction of enaminones with active methylene compounds.[3] This protocol details the formation of a thiazolyl-enaminone intermediate, followed by its cyclization to a functionalized pyridine.

Experimental Protocol: Synthesis of 2-amino-6-(4-bromothiazol-2-yl)-4-phenylpyridine-3-carbonitrile

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-bromothiazol-2-yl)prop-2-en-1-one (Thiazolyl-Enaminone)

  • A mixture of this compound (1 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol) is heated at 80-90 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The excess DMF-DMA can be removed under reduced pressure. The crude enaminone is often used in the next step without further purification.

Step 2: Synthesis of 2-amino-6-(4-bromothiazol-2-yl)-4-phenylpyridine-3-carbonitrile

  • To a solution of the crude thiazolyl-enaminone (1 mmol) in ethanol (20 mL), add phenylacetonitrile (1 mmol) and a catalytic amount of a base like piperidine (0.2 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, which may cause the product to precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography (silica gel, ethyl acetate/hexane).

Data Presentation
StepProductReagentsSolventReaction TimeYield (%)
1Thiazolyl-EnaminoneDMF-DMANeat2-3 h90-98
2Thiazolyl-PyridinePhenylacetonitrile, PiperidineEthanol6-8 h65-80

Reaction Workflow

G start This compound enaminone (E)-3-(dimethylamino)-1-(4-bromothiazol-2-yl)prop-2-en-1-one start->enaminone DMF-DMA, 80-90 °C pyridine 2-amino-6-(4-bromothiazol-2-yl)-4-phenylpyridine-3-carbonitrile enaminone->pyridine Phenylacetonitrile, Piperidine, Ethanol, Reflux

Caption: Synthesis of a thiazolyl-substituted pyridine.

Synthesis of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds with significant biological activities. A common synthetic route involves the reaction of a 2-aminothiazole with an α-haloketone.[3][4] This protocol outlines a two-step synthesis starting from this compound.

Experimental Protocol: Synthesis of 6-(4-bromothiazol-2-yl)-5-methylimidazo[2,1-b]thiazole

Step 1: Synthesis of 2-amino-4-bromothiazole

  • This compound can be converted to 2-amino-4-bromothiazole through a series of reactions, including conversion of the acetyl group to an amino group. A more direct approach for obtaining the necessary precursor is often through established literature methods starting from more readily available materials. For the purpose of this protocol, we will assume the availability of 2-amino-4-bromothiazole.

Step 2: Synthesis of 6-(4-bromothiazol-2-yl)-5-methylimidazo[2,1-b]thiazole

  • To a solution of 2-amino-4-bromothiazole (1 mmol) in anhydrous ethanol (20 mL), add 3-chloro-2-butanone (1.1 mmol).

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane).

Data Presentation
StepProductReagentsSolventReaction TimeYield (%)
2Imidazo[2,1-b]thiazole3-chloro-2-butanoneEthanol12-16 h55-70

Reaction Workflow

G start 2-Amino-4-bromothiazole product 6-(4-bromothiazol-2-yl)-5-methylimidazo[2,1-b]thiazole start->product 3-chloro-2-butanone, Ethanol, Reflux

Caption: Synthesis of an imidazo[2,1-b]thiazole derivative.

References

Application Notes and Protocols for the Purification of 1-(4-Bromothiazol-2-yl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-(4-Bromothiazol-2-yl)ethanone, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The outlined procedure is designed to enhance the purity of the compound, making it suitable for subsequent stages of drug development and research.

Introduction

This compound is a heterocyclic ketone that serves as a versatile building block in the synthesis of various biologically active molecules. The purity of this intermediate is crucial for the successful and efficient synthesis of target compounds, as impurities can lead to side reactions, lower yields, and complicate the purification of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.

Key Experimental Data

The selection of an appropriate solvent is critical for successful recrystallization. Based on the purification of structurally similar compounds, such as 2-bromo-1-(4-phenylthiazol-2-yl)ethanone and 2,4-diacetyl-5-bromothiazole, ethanol has been identified as a suitable solvent. The following table summarizes illustrative quantitative data for a typical recrystallization procedure.

ParameterValue
Compound This compound
Initial Mass of Crude Product 5.0 g
Recrystallization Solvent Ethanol (95%)
Volume of Solvent Approximately 25-30 mL
Dissolution Temperature Near boiling point of ethanol (~78 °C)
Crystallization Temperature Room temperature, then 0-4 °C
Typical Yield of Purified Product 4.0 - 4.5 g (80-90%)
Purity of Crude Product (Illustrative) 90%
Purity of Recrystallized Product (Illustrative) >99%

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound by recrystallization from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95%)

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

  • Spatula

  • Ice bath

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20 mL of 95% ethanol to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Add small portions of hot ethanol (from a separate heated flask) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Pour the hot solution through the pre-heated filtration setup to remove any solid impurities.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum source and pour the cold crystalline mixture into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

    • Transfer the purified crystals to a watch glass or a piece of pre-weighed filter paper and dry them in a vacuum oven at a low temperature or in a desiccator until a constant weight is achieved.

Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolution in Hot Ethanol Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration If insoluble impurities Cooling Slow Cooling & Crystallization Dissolution->Cooling No insoluble impurities HotFiltration->Cooling Isolation Isolation by Vacuum Filtration Cooling->Isolation Drying Drying of Pure Crystals Isolation->Drying PureProduct Purified this compound Drying->PureProduct

Caption: Workflow for the purification of this compound.

Logical Relationship of Recrystallization Steps

The success of the recrystallization process depends on a series of logically interconnected steps, each influencing the final purity and yield of the product.

Recrystallization_Logic SolventChoice Appropriate Solvent Selection (e.g., Ethanol) MinVolume Use of Minimum Hot Solvent Volume SolventChoice->MinVolume enables SlowCooling Slow Cooling Rate SolventChoice->SlowCooling allows for selective crystallization MinVolume->SlowCooling facilitates MaxYield Maximized Product Yield MinVolume->MaxYield prevents loss in mother liquor HighPurity High Product Purity SlowCooling->HighPurity promotes formation of pure crystal lattice IceBath Final Cooling in Ice Bath SlowCooling->IceBath precedes IceBath->MaxYield increases precipitation

Application Notes and Protocols: 1-(4-Bromothiazol-2-yl)ethanone as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Bromothiazol-2-yl)ethanone is a key heterocyclic building block in medicinal chemistry. The presence of a reactive bromo substituent and a keto group on the thiazole scaffold allows for a variety of chemical modifications, making it an excellent starting material for the synthesis of diverse bioactive molecules. The thiazole ring itself is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.

These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents. Detailed protocols for the synthesis of representative bioactive molecules, specifically a thiosemicarbazone derivative and a chalcone derivative, are presented. Furthermore, quantitative data on the biological activities of analogous compounds are summarized to highlight the potential of these molecular frameworks.

Data Presentation: Biological Activities of Thiazole Derivatives

The following tables summarize quantitative data for representative thiazole derivatives, showcasing their potential as anticancer and antimicrobial agents. While not directly synthesized from this compound in the cited literature, these compounds share key structural motifs and demonstrate the therapeutic potential of this class of molecules.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole-Chalcone Hybrid(E)-1-(4-chlorophenyl)-3-(4-(5-(4-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-1,2,4-thiadiazol-3-yl)phenyl)prop-2-en-1-oneMCF-7 (Breast)0.015 ± 0.001Etoposide0.13 ± 0.017
A549 (Lung)0.013 ± 0.0013Etoposide1.02 ± 0.081
Colo-205 (Colon)0.021 ± 0.0021Etoposide3.08 ± 0.135
A2780 (Ovarian)0.019 ± 0.0019Etoposide0.98 ± 0.065
Thiazolyl-hydrazoneCompound 4c (structure in source)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µM)Reference CompoundMIC (µM)
4-(4-bromophenyl)-thiazol-2-amine derivativeCompound 43a (structure in source)S. aureus16.1NorfloxacinNot specified
E. coli16.1NorfloxacinNot specified
Compound 43b (structure in source)A. niger16.2FluconazoleNot specified
Compound 43d (structure in source)C. albicans15.3FluconazoleNot specified

Experimental Protocols

The following are detailed methodologies for the synthesis of bioactive molecules starting from this compound.

Protocol 1: Synthesis of 2-(1-(4-bromothiazol-2-yl)ethylidene)hydrazine-1-carbothioamide (a Thiosemicarbazone Derivative)

Introduction: Thiosemicarbazones are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer effects. The synthesis involves a condensation reaction between a ketone and a thiosemicarbazide.

Materials:

  • This compound

  • Thiosemicarbazide

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of ethanol.

  • To this solution, add thiosemicarbazide (1.2 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 2-(1-(4-bromothiazol-2-yl)ethylidene)hydrazine-1-carbothioamide.

  • Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of (E)-1-(4-bromothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (a Chalcone Derivative)

Introduction: Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including potent anticancer and anti-inflammatory properties. Their synthesis is typically achieved through a Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% solution

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 mmol) and 4-hydroxybenzaldehyde (1.1 mmol) in 50 mL of ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 mmol in 10 mL of water) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture in the ice bath for 2 hours, and then allow it to stir at room temperature for an additional 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into 100 mL of crushed ice and acidify with 10% HCl until the pH is neutral.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure (E)-1-(4-bromothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

  • Dry the purified product and characterize it by analytical methods.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protocol1 Protocol 1: Thiosemicarbazone Synthesis cluster_protocol2 Protocol 2: Chalcone Synthesis cluster_bioactivity Biological Evaluation start This compound p1_reagent Thiosemicarbazide, Glacial Acetic Acid, Ethanol start->p1_reagent p2_reagent 4-Hydroxybenzaldehyde, NaOH, Ethanol start->p2_reagent p1_reaction Condensation Reaction (Reflux, 4-6h) p1_reagent->p1_reaction p1_product Thiosemicarbazone Derivative p1_reaction->p1_product bio_assay Anticancer & Antimicrobial Assays p1_product->bio_assay p2_reaction Claisen-Schmidt Condensation (0°C to RT, 26h) p2_reagent->p2_reaction p2_product Chalcone Derivative p2_reaction->p2_product p2_product->bio_assay

Caption: Synthetic workflow for bioactive molecules.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., VEGFR-2) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition inhibitor Thiazole Derivative (e.g., Chalcone) inhibitor->receptor Inhibition inhibitor->apoptosis Induction

Caption: Potential anticancer signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potentially bioactive molecules. The straightforward protocols for converting it into thiosemicarbazones and chalcones, coupled with the significant biological activities reported for these classes of compounds, underscore its importance in drug discovery and development. The provided application notes and protocols offer a foundational guide for researchers to explore the synthesis and evaluation of novel thiazole-based therapeutic agents.

Troubleshooting & Optimization

common side products in the synthesis of 1-(4-Bromothiazol-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromothiazol-2-YL)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound typically follows a Hantzsch thiazole synthesis pathway.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific molecule, the likely starting materials are a di-halogenated acetyl derivative and a thioamide.

Q2: What is the general reaction mechanism?

A2: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with an SN2 reaction between the sulfur of the thioamide and the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[1][3]

Q3: My reaction yield is very low. What are the possible reasons?

A3: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors:

  • Purity of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions.

  • Reaction conditions: Temperature, solvent, and reaction time are critical. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.

  • pH of the reaction medium: The reaction can be sensitive to pH. Acidic conditions, for instance, can sometimes lead to the formation of isomeric side products.[4]

  • Work-up procedure: The product may be lost during extraction or purification if not performed carefully.

Q4: I am observing multiple spots on my TLC plate after the reaction. What could these be?

A4: Multiple spots on a TLC plate indicate the presence of impurities or side products. These could include unreacted starting materials, intermediates, or various side products formed during the reaction. Refer to the troubleshooting guide below for a more detailed breakdown of potential side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Presence of unreacted starting materials Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC until the starting materials are consumed.
Formation of isomeric products The bromination step can potentially lead to the formation of other brominated isomers, such as 1-(5-bromothiazol-2-yl)ethanone or 1-(2-bromothiazol-4-yl)ethanone. The reaction conditions, particularly the acidity, can influence the regioselectivity of the cyclization.[4]Optimize the reaction conditions, such as solvent and temperature, to favor the formation of the desired isomer. Purification by column chromatography may be necessary to separate the isomers.
Formation of poly-brominated side products The use of harsh brominating agents or an excess of the brominating agent can lead to the formation of di- or tri-brominated thiazole derivatives.[5][6]Use a milder brominating agent or a stoichiometric amount of the brominating agent. Control the reaction temperature carefully.
Formation of hydrolyzed products The acetyl group or the thiazole ring can be susceptible to hydrolysis under certain conditions (e.g., strong acidic or basic conditions during work-up).Perform the work-up under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to harsh pH.
Formation of tar-like substances Polymerization or decomposition of starting materials or products can occur at high temperatures or in the presence of certain impurities.Ensure the purity of starting materials. Optimize the reaction temperature to avoid decomposition.

Experimental Protocols

A representative experimental protocol for a Hantzsch-type synthesis is provided below. Note that specific conditions may need to be optimized for the synthesis of this compound.

General Hantzsch Thiazole Synthesis: [1]

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (e.g., a suitable bromoacetyl derivative) and the thioamide in an appropriate solvent (e.g., ethanol).

  • Reaction: Heat the mixture to reflux with stirring for a specified period (e.g., 30 minutes to several hours), monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is often poured into a solution of a weak base (e.g., 5% Na2CO3) to neutralize any acid formed and to precipitate the product.[3]

  • Isolation: The crude product is collected by filtration.

  • Purification: The collected solid is washed with water and can be further purified by recrystallization or column chromatography.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Reaction Complete tlc Analyze Crude Product by TLC/LC-MS start->tlc pure Desired Product is Pure tlc->pure impure Multiple Spots Observed tlc->impure end Pure Product Obtained pure->end Yes unreacted Unreacted Starting Materials Present? impure->unreacted No isomers Isomeric Products Suspected? unreacted->isomers No optimize_time_temp Increase Reaction Time/Temp. unreacted->optimize_time_temp Yes polybromo Poly-brominated Species Suspected? isomers->polybromo No optimize_conditions Optimize Reaction Conditions (Solvent, pH) isomers->optimize_conditions Yes other Other Impurities (Hydrolysis, Tar)? polybromo->other No optimize_bromination Adjust Brominating Agent/Stoichiometry polybromo->optimize_bromination Yes optimize_workup Modify Work-up Procedure other->optimize_workup Yes purify Purify by Column Chromatography/Recrystallization other->purify Yes optimize_time_temp->tlc optimize_conditions->tlc optimize_bromination->tlc optimize_workup->tlc purify->end

Caption: A flowchart for identifying and resolving common synthesis issues.

Potential Side Product Formation Pathways

This diagram illustrates the potential pathways leading to the formation of common side products during the synthesis.

G Potential Side Product Formation Pathways cluster_main Main Reaction cluster_side Side Reactions Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Isomeric Products Isomeric Products Starting Materials->Isomeric Products Alternative Cyclization Poly-brominated Products Poly-brominated Products Starting Materials->Poly-brominated Products Over-bromination Desired Product\nthis compound Desired Product This compound Intermediate->Desired Product\nthis compound Hydrolysis Products Hydrolysis Products Desired Product\nthis compound->Hydrolysis Products Harsh Work-up

Caption: Pathways to common impurities in the synthesis.

References

optimization of reaction temperature for 1-(4-Bromothiazol-2-YL)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromothiazol-2-yl)ethanone, a key intermediate for various pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions, particularly the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For this specific synthesis, the likely precursors are a 2-acylthioamide and a brominating agent, or more directly, the reaction of 2-acetylthioamide with a suitable bromo-electrophile.

Q2: What is the critical role of reaction temperature in this synthesis?

A2: Reaction temperature is a crucial parameter that significantly influences the reaction rate, yield, and purity of the final product. An optimal temperature ensures efficient conversion of reactants to the desired product while minimizing the formation of byproducts. Both excessively high and low temperatures can lead to suboptimal results.

Q3: What are the typical solvents used for this reaction?

A3: Ethanol is a commonly used solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and facilitates the reaction upon heating.[1] Other polar solvents like methanol or dimethylformamide (DMF) can also be employed, and the choice of solvent can influence the optimal reaction temperature and reaction time. A highly regioselective synthesis of similar 2-acyl-4-(het)arylthiazoles has been reported to occur at room temperature in DMF.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of this compound. What are the possible causes related to reaction temperature?

  • Answer:

    • Insufficient Temperature: The reaction may not have reached the necessary activation energy. The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[1] Consider gradually increasing the reaction temperature.

    • Decomposition at High Temperatures: Excessive heat can lead to the decomposition of reactants or the product, especially given the presence of a bromine substituent. It has been noted in similar syntheses that temperatures exceeding 60°C can lead to decreased yields due to the formation of undesired byproducts.[2]

    • Suboptimal Temperature for a Specific Reagent: Some related syntheses of acetylthiazoles have been optimized at very low temperatures, such as -78 °C, particularly when using organometallic reagents.[3] This highlights that the optimal temperature can be highly dependent on the specific synthetic route.

Issue 2: Presence of Multiple Impurities in the Final Product

  • Question: My final product shows multiple spots on a TLC plate, indicating the presence of impurities. How can I minimize byproduct formation by optimizing the temperature?

  • Answer:

    • Side Reactions at High Temperatures: Elevated temperatures can promote side reactions, leading to a range of byproducts. For some thiazole syntheses, temperatures above 60°C have been shown to result in the formation of undesired pyridinium salt byproducts.[2] Carefully controlling the temperature and avoiding excessive heating is crucial.

    • Incorrect Regioselectivity: While the Hantzsch synthesis is generally regioselective, temperature can sometimes influence the regioselectivity of the cyclization, leading to isomeric impurities. A highly regioselective synthesis of analogous 2-acyl-4-(het)arylthiazoles has been achieved at room temperature.

    • Reaction Monitoring: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). This will help in determining the optimal reaction time at a given temperature and preventing the formation of degradation products due to prolonged heating.

Data on Temperature Optimization

Temperature RangeExpected Reaction RateExpected Yield of this compoundPotential for Byproduct FormationPurity of Crude Product
Room Temperature (20-25°C) SlowLow to ModerateLowHigh
Moderate (50-70°C) Moderate to FastPotentially OptimalModerateGood to Moderate
High (Reflux, >80°C) Very FastMay DecreaseHighLow to Moderate
Very Low (-78°C) Very SlowRoute DependentLowPotentially High

Experimental Protocol: Hantzsch Synthesis of a 2-Acylthiazole (General Procedure)

This protocol provides a general methodology for a Hantzsch-type synthesis of a 2-acylthiazole and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • α-haloketone (e.g., a brominated acetyl derivative)

  • Thioamide (e.g., 2-acetylthioamide)

  • Solvent (e.g., Ethanol or DMF)

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • TLC setup for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the thioamide (1 equivalent) in the chosen solvent.

  • Addition of α-haloketone: To the stirring solution, add the α-haloketone (1 equivalent).

  • Temperature Control:

    • For elevated temperature: Attach a condenser and heat the reaction mixture to the desired temperature (e.g., reflux) using a heating mantle or oil bath.

    • For room temperature or below: Maintain the desired temperature using a water bath or a suitable cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing the Workflow and Troubleshooting Logic

experimental_workflow Experimental Workflow for this compound Synthesis reactant_prep Reactant Preparation (α-haloketone & thioamide) reaction_setup Reaction Setup (Solvent Addition) reactant_prep->reaction_setup temp_control Temperature Control (Heating/Cooling) reaction_setup->temp_control reaction_monitoring Reaction Monitoring (TLC) temp_control->reaction_monitoring workup Work-up (Cooling, Precipitation/Evaporation) reaction_monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield start Low Product Yield check_temp Is the reaction temperature optimized? start->check_temp temp_too_low Temperature Too Low check_temp->temp_too_low No/Slow Conversion temp_too_high Temperature Too High check_temp->temp_too_high Decomposition/Byproducts increase_temp Action: Gradually increase temperature and monitor via TLC. temp_too_low->increase_temp decrease_temp Action: Decrease temperature and monitor for byproduct formation. temp_too_high->decrease_temp

Caption: A logical flowchart for troubleshooting low reaction yield based on temperature.

References

Technical Support Center: Purification of 1-(4-Bromothiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Bromothiazol-2-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted starting materials: Such as 2-amino-4-bromothiazole if the synthesis involves a diazotization-acetylation sequence.

  • Over-brominated or under-brominated species: Depending on the bromination step in the synthesis of the thiazole ring.

  • Hydrolysis products: The acetyl group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 4-bromothiazole-2-carboxylic acid.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found. It is a cost-effective and scalable method.

  • Column Chromatography: Highly effective for separating the target compound from impurities with different polarities. Silica gel is a common stationary phase.

  • Distillation (under reduced pressure): Can be effective if the compound is thermally stable and has a significantly different boiling point from its impurities.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using a combination of the following analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any unexpected masses.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Q: My compound precipitates as an oil instead of crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are several troubleshooting steps:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.

  • Use a different solvent or solvent system: The solubility of your compound may be too high in the chosen solvent. Try a solvent in which the compound is less soluble. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" in which it is not) can also be effective.

  • Lower the saturation temperature: Add more solvent to the hot solution to ensure that the saturation point is below the melting point of your compound. You can then slowly evaporate the solvent to induce crystallization.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure crystalline product, adding a tiny crystal to the cooled solution can initiate crystallization.

Issue 2: Poor Separation in Column Chromatography

Q: I am not getting good separation of my compound from impurities on a silica gel column. What can I do to improve it?

A: Poor separation can be due to several factors. Consider the following adjustments:

  • Optimize the eluent system: The polarity of your eluent is critical. Use TLC to test various solvent mixtures. A good starting point for many heterocyclic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for good separation on the column.

  • Adjust the solvent gradient: If you are using a gradient elution, a shallower gradient may improve the resolution between closely eluting compounds.

  • Check the column packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to poor separation.

  • Sample loading: Load your sample in a minimal amount of solvent and as a concentrated band at the top of the column. Overloading the column with too much sample can also lead to poor separation.

  • Consider a different stationary phase: If your compound is basic, it might be interacting strongly with the acidic silica gel. In such cases, using neutral alumina or a deactivated silica gel could be beneficial.

Issue 3: Low Yield After Purification

Q: I am losing a significant amount of my product during purification. How can I improve my yield?

A: Low recovery can be frustrating. Here are some potential causes and solutions:

  • Recrystallization:

    • Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Premature crystallization: If the product crystallizes in the funnel during hot filtration, pre-heat your glassware (funnel and receiving flask).

    • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.

  • Column Chromatography:

    • Irreversible adsorption: Your compound might be strongly adsorbing to the stationary phase. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) to your eluent can help.

    • Sample streaking: This can lead to broad peaks and difficulty in collecting pure fractions. Ensure your sample is fully dissolved and loaded properly.

Experimental Protocols

The following are proposed protocols based on general laboratory practices for similar compounds. Optimization may be required for your specific sample.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. Good solvents for recrystallization will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hotplate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Solvent Boiling Point (°C) Polarity Index Notes
Ethanol785.2A common choice for many organic compounds.
Isopropanol824.3Similar to ethanol, can sometimes offer better crystal formation.
Ethyl Acetate774.4Good for compounds of intermediate polarity.
Toluene1112.4A less polar option, good for dissolving less polar impurities.
Hexane/Ethyl AcetateVariableVariableA versatile mixed solvent system where polarity can be fine-tuned.
Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Stationary Phase Mobile Phase (Eluent) Typical Gradient
Silica Gel (60 Å, 230-400 mesh)Hexane/Ethyl AcetateStart with 100% Hexane, gradually increase to 10-30% Ethyl Acetate.
Silica Gel (60 Å, 230-400 mesh)Dichloromethane/MethanolStart with 100% Dichloromethane, gradually increase to 1-5% Methanol for more polar compounds.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Assessment (TLC, NMR) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) Column Column Chromatography Decision->Column No (Major/Multiple Impurities) Pure Pure Product Decision->Pure Yes Recrystallization->Analysis Waste Impure Fractions / Mother Liquor Recrystallization->Waste Column->Analysis Column->Waste

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Encountered Issue_Recryst Recrystallization Problem Start->Issue_Recryst Issue_Column Column Chromatography Problem Start->Issue_Column Oiling_Out Oiling Out Issue_Recryst->Oiling_Out Low_Yield_Recryst Low Yield Issue_Recryst->Low_Yield_Recryst Poor_Sep Poor Separation Issue_Column->Poor_Sep Low_Yield_Column Low Yield Issue_Column->Low_Yield_Column Sol_Cool Slow Cooling / Change Solvent Oiling_Out->Sol_Cool Min_Solv Use Minimal Hot Solvent Low_Yield_Recryst->Min_Solv Opt_Eluent Optimize Eluent (TLC) Poor_Sep->Opt_Eluent Check_Load Check Sample Loading Poor_Sep->Check_Load Add_Mod Add Modifier to Eluent Low_Yield_Column->Add_Mod

Caption: Troubleshooting decision tree for common purification issues.

preventing degradation of 1-(4-Bromothiazol-2-YL)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-(4-Bromothiazol-2-YL)ethanone to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2] One supplier suggests that sealed storage in a dry environment at room temperature is also acceptable for shorter periods.[3]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound include:

  • Moisture: The presence of water can lead to hydrolysis of the compound.

  • Elevated Temperatures: Although the compound is thermally stable to a certain extent, with similar structures showing decomposition only at very high temperatures (around 250°C), prolonged exposure to heat can accelerate degradation.[4]

  • Light: As with many organic compounds, exposure to UV light can potentially lead to photodegradation.

  • Reactive Atmospheres: Exposure to oxygen and other reactive gases in the air can lead to oxidative degradation over time.

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation can include:

  • A change in the physical appearance of the compound (e.g., color change, clumping).

  • The appearance of new, unidentified peaks in analytical tests such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • A decrease in the purity of the sample as determined by quantitative analysis (e.g., qNMR or HPLC with a standard).

  • Inconsistent or unexpected results in your experiments.

Q4: Is this compound compatible with common laboratory solvents?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or consistency of the solid compound. Exposure to air, moisture, or light.Discard the affected portion of the sample. If the bulk of the sample appears unaffected, re-test its purity before use. Ensure the container is properly sealed and stored in a dark, dry place, preferably in a desiccator.
New peaks observed in HPLC/GC-MS analysis. Degradation of the compound.Compare the new peaks with potential degradation products if known. If the purity has dropped significantly, it is advisable to use a fresh batch of the compound. Review your storage and handling procedures to identify potential sources of contamination or degradation.
Inconsistent experimental results. Use of a degraded or impure sample.Verify the purity of your this compound sample using a suitable analytical method (see Experimental Protocols). If degradation is confirmed, obtain a new, high-purity batch of the compound.

Experimental Protocols

Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and monitoring its stability over time.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.

    • For a stability study, analyze samples at regular intervals (e.g., 0, 1, 3, and 6 months) under different storage conditions. A decrease in the area of the main peak and the appearance of new peaks will indicate degradation.

Visualizations

G Troubleshooting Workflow for Compound Degradation A Inconsistent Experimental Results or Visual Change in Compound B Assess Purity via HPLC/GC-MS A->B C Is Purity >95% (or acceptable for application)? B->C D Proceed with Experiment C->D Yes E Review Storage and Handling Procedures C->E No F Procure New Batch of Compound E->F G Implement Corrective Actions (e.g., use desiccator, inert gas) E->G H Re-test Purity of New Batch Before Use F->H G->H

Caption: A flowchart for troubleshooting potential degradation of this compound.

G General Workflow for Stability Testing cluster_0 Time Point 0 cluster_1 Storage Conditions cluster_2 Time Points (e.g., 1, 3, 6 months) cluster_3 Data Analysis A Receive and Characterize Initial Sample (HPLC, NMR, etc.) B Condition 1: 2-8°C, Dark, Inert Gas A->B C Condition 2: Room Temp, Dark, Sealed A->C D Condition 3: Accelerated (e.g., 40°C, 75% RH) A->D E Analyze Samples from Each Condition via HPLC B->E C->E D->E F Compare Purity and Impurity Profiles Over Time E->F G Determine Optimal Storage Conditions F->G

Caption: An experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Alternative Catalysts for Reactions Involving 1-(4-Bromothiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 1-(4-Bromothiazol-2-yl)ethanone. The focus is on providing alternative catalyst systems to traditional palladium-based cross-coupling reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃.[1]

  • Base Selection: The base is crucial for activating the boronic acid.[1] An inappropriate base can lead to poor reactivity or decomposition. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.[1]

  • Reaction Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), excessive heat can cause decomposition of the starting material or product.[1] Try running the reaction at a lower temperature for a longer duration.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[1]

  • Side Reactions: A common side reaction is protodebromination (loss of bromine). This can be minimized by using anhydrous solvents and ensuring a rigorously inert atmosphere.[1]

Q2: I am observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. How can I minimize this side reaction?

A: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[2] To minimize this:

  • Ensure Proper Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can contribute to the formation of Pd(II) and promote homocoupling.[2]

  • Use a Pd(0) Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes be inefficient, leading to residual Pd(II) that catalyzes homocoupling.[2] Using a pre-formed Pd(0) catalyst can sometimes mitigate this.

  • Control Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes favor the cross-coupling reaction over homocoupling.

Q3: My Sonogashira coupling with this compound is resulting in a lot of alkyne homocoupling (Glaser coupling). How can this be prevented?

A: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst. To prevent this:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several efficient methods have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[3]

  • Amine Base: The choice and purity of the amine base are crucial. Ensure the base is free of oxidizing impurities.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidative homocoupling.

Q4: Are there viable, more sustainable alternatives to palladium catalysts for cross-coupling reactions with this compound?

A: Yes, several alternative and more sustainable catalyst systems are emerging:

  • Nickel Catalysis: Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional palladium-catalyzed reactions.[4] These reactions can often couple two different electrophiles, avoiding the need for organometallic reagents.[4][5]

  • Copper Catalysis: Copper-based catalysts are also being explored for C-H functionalization and coupling reactions of thiazoles, offering a more earth-abundant and cost-effective alternative to palladium.[6][7]

  • Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly developing field that offers mild and environmentally friendly conditions for a variety of transformations, including the functionalization of heterocycles like thiazoles.[8][9][10]

Alternative Catalyst Performance Data

The following tables summarize representative quantitative data for alternative catalysts in reactions analogous to those involving this compound.

Table 1: Nickel-Catalyzed Cross-Electrophile Coupling of Heteroaryl Halides

EntryHeteroaryl HalideCoupling PartnerCatalyst SystemReductantSolventTemp (°C)Time (h)Yield (%)Reference
12-Chlorobenzimidazole4-ChlorotolueneNiCl₂·glyme (10 mol%), Ligand (10 mol%)MnDMA601285[4]
22-Bromopyridine1-BromohexaneNiBr₂·diglyme (5 mol%), Ligand (6 mol%)ZnDMA801678[5]
32-Chloroquinoline4-ChloroanisoleNiCl₂·glyme (10 mol%), Ligand (10 mol%)MnDMA601292[4]

Table 2: Copper-Catalyzed Direct Arylation of Benzoxazoles with Aryl Bromides

EntryHeterocycleAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzoxazole1-Bromo-4-tert-butylbenzeneCuI (5 mol%), PPh₃ (15 mol%)K₂CO₃DMF1352495[6]
2Benzoxazole1-Bromo-4-methoxybenzeneCuI (5 mol%), PPh₃ (15 mol%)K₂CO₃DMF1352487[6]
3Benzimidazole1-Bromo-4-fluorobenzeneCuI (5 mol%), PPh₃ (15 mol%)K₂CO₃DMF1352491[6]

Detailed Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Reductive Cross-Coupling

This protocol is a generalized procedure based on literature precedents for the nickel-catalyzed reductive cross-coupling of heteroaryl halides.[4][5] Optimization may be necessary for this compound.

  • Reaction Setup: In a glovebox, to a dry Schlenk tube, add the nickel pre-catalyst (e.g., NiCl₂·glyme, 5-10 mol%), the ligand (e.g., a bipyridine or phosphine ligand, 5-12 mol%), and the reducing agent (e.g., Mn or Zn powder, 1.5-3.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the aryl/alkyl halide coupling partner (1.2-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMA, DMF, or THF).

  • Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for the specified time (e.g., 12-24 h).

  • Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Quench the reaction with aqueous HCl (e.g., 1 M). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a generalized procedure based on literature precedents for copper-free Sonogashira couplings.[3]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the terminal alkyne (1.2-1.5 equiv).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF or Et₃N) followed by the amine base (e.g., Et₃N or DIPA, 2-4 equiv).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, filter it through a pad of Celite and wash with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Catalyst_Screening cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization cluster_output Output start Define Reaction: This compound + Coupling Partner catalyst Select Catalyst Class: - Nickel-based - Copper-based - Photoredox start->catalyst conditions Initial Conditions: - Solvent - Base - Temperature catalyst->conditions run_reaction Run Parallel Reactions conditions->run_reaction analysis Analyze Results: - LC-MS - NMR for Yield run_reaction->analysis evaluate Evaluate Performance: - Yield - Selectivity - Reaction Time analysis->evaluate optimize Optimize Best Catalyst: - Loading - Ligand - Temperature evaluate->optimize Suboptimal protocol Optimized Protocol evaluate->protocol Optimal optimize->run_reaction Iterate

Caption: Workflow for screening alternative catalysts.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R(L₂) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product Boronic R-B(OH)₂ Base Base Boronic->Base Borate [R-B(OH)₃]⁻ Base->Borate Borate->Transmetal ArylHalide Ar-X (this compound) ArylHalide->OxAdd

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Troubleshooting_Decision_Tree start Low Yield or No Reaction check_catalyst Is the catalyst system optimal? start->check_catalyst check_conditions Are reaction conditions appropriate? check_catalyst->check_conditions Yes solution_catalyst Change catalyst/ligand. Consider Ni or Cu alternatives. check_catalyst->solution_catalyst No check_reagents Are reagents pure and active? check_conditions->check_reagents Yes solution_conditions Optimize temperature. Ensure rigorous degassing. check_conditions->solution_conditions No solution_reagents Use fresh, pure reagents. Check boronic acid stability. check_reagents->solution_reagents No

Caption: Troubleshooting decision tree for coupling reactions.

References

managing byproduct formation in 1-(4-Bromothiazol-2-YL)ethanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromothiazol-2-YL)ethanone. The content is structured to address specific issues that may be encountered during experimentation, with a focus on managing byproduct formation in the widely used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and fundamental method for synthesizing the thiazole ring of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Q2: What are the typical starting materials for the synthesis of this compound via the Hantzsch synthesis?

A2: While various specific reagents can be used, a common conceptual approach involves the reaction of a suitably substituted α,α'-dihaloketone with a thioamide. For instance, the reaction could conceptually involve a reagent like 2,4-dibromo-3-oxobutanal or a related structure with thioacetamide.

Q3: What is the primary challenge in synthesizing an unsymmetrical thiazole like this compound?

A3: The main challenge is controlling the regioselectivity of the condensation reaction. When using an unsymmetrical α,α'-dihaloketone, the thioamide can react at either of the two electrophilic carbon centers, leading to the formation of a regioisomeric byproduct.

Q4: What is the most common byproduct in this synthesis?

A4: The most likely significant byproduct is the regioisomer, 1-(2-Bromothiazol-4-YL)ethanone. This arises from the alternative cyclization pathway during the Hantzsch synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of reactants or product: Excessive heat can lead to decomposition. 3. Suboptimal pH: The reaction rate and selectivity can be pH-dependent. 4. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. 2. Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature. 3. Perform the reaction in a buffered solution or with a controlled addition of a base to maintain an optimal pH. 4. Ensure the purity of starting materials. Recrystallize or distill them if necessary.
Formation of Regioisomeric Byproduct Lack of Regiocontrol in a One-Pot Reaction: When both electrophilic sites of the α,α'-dihaloketone are available for reaction simultaneously, a mixture of regioisomers is often unavoidable.Employ a Stepwise Synthesis: To ensure high regioselectivity, a multi-step approach is recommended over a one-pot synthesis. This involves the sequential introduction of the thioamide and controlled cyclization.
Difficult Purification 1. Presence of the regioisomeric byproduct: The similar polarity of the desired product and the isomeric byproduct can make separation by standard column chromatography challenging. 2. Residual starting materials or other side products: Incomplete reactions or side reactions can lead to a complex mixture.1. Optimize chromatographic conditions: Use a high-resolution silica gel and test various solvent systems to maximize the separation of the isomers. Preparative HPLC may be necessary for complete separation. 2. Recrystallization: Attempt recrystallization from various solvents to selectively crystallize the desired product. 3. Aqueous workup: A thorough aqueous workup can help remove water-soluble impurities and unreacted starting materials.
Reaction Stalls or Fails to Initiate 1. Inactive starting materials: The α-haloketone may have decomposed, or the thioamide may be of poor quality. 2. Insufficient activation: The reaction may require a catalyst or a specific solvent system to proceed efficiently.1. Use freshly prepared or purified starting materials. 2. Screen different solvents and consider the addition of a mild acid or base catalyst to facilitate the reaction.

Experimental Protocols

Key Experiment: Stepwise Hantzsch Synthesis for Regiocontrol

This protocol outlines a conceptual stepwise approach to favor the formation of this compound over its regioisomer.

Step 1: Selective S-Alkylation

  • Dissolve the thioamide (e.g., thioacetamide) in a suitable solvent such as ethanol or acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the di-halo-ketone (e.g., a 2,4-dibromo-3-oxobutanal derivative) in the same solvent dropwise to the thioamide solution.

  • Maintain the temperature at 0-5 °C and stir for a predetermined time, monitoring the reaction by TLC to observe the formation of the S-alkylated intermediate.

Step 2: Cyclization

  • After the selective S-alkylation is complete, slowly warm the reaction mixture to room temperature or gently heat to induce cyclization.

  • The cyclization can be promoted by the addition of a mild base to neutralize any acid formed during the reaction.

  • Monitor the formation of the desired this compound by TLC.

  • Upon completion, proceed with the workup and purification.

Purification Protocol

  • Aqueous Workup: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be effective in separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to obtain a crystalline solid.

Visualizations

Hantzsch_Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_products Products alpha_dihalo_ketone α,α'-Dihaloketone s_alkylation S-Alkylation alpha_dihalo_ketone->s_alkylation thioamide Thioamide thioamide->s_alkylation cyclization Intramolecular Cyclization s_alkylation->cyclization desired_product This compound cyclization->desired_product Major Pathway byproduct 1-(2-Bromothiazol-4-YL)ethanone (Regioisomer) cyclization->byproduct Minor Pathway (in one-pot synthesis)

Caption: Hantzsch synthesis pathway for this compound.

Troubleshooting_Workflow start Reaction Issue Encountered low_yield Low Yield start->low_yield byproduct_formation Byproduct Formation start->byproduct_formation no_reaction No Reaction start->no_reaction check_conditions Check Reaction Conditions (Temp, Time, pH) low_yield->check_conditions check_reagents Check Reagent Purity low_yield->check_reagents stepwise_synthesis Implement Stepwise Synthesis byproduct_formation->stepwise_synthesis optimize_purification Optimize Purification (Chromatography, Recrystallization) byproduct_formation->optimize_purification no_reaction->check_reagents check_activation Verify Activation (Catalyst, Solvent) no_reaction->check_activation solution Improved Outcome check_conditions->solution check_reagents->solution stepwise_synthesis->solution optimize_purification->solution check_activation->solution

Caption: Troubleshooting workflow for byproduct management.

Technical Support Center: Regioselectivity in Reactions with 1-(4-Bromothiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromothiazol-2-yl)ethanone. The focus is on strategies to improve the regioselectivity of its chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what factors influence its regioselectivity?

A1: The primary reactive sites of this compound are the C5 position of the thiazole ring, the bromine atom at the C4 position, and the acetyl group at the C2 position. The regioselectivity of its reactions is governed by a combination of electronic and steric effects.

  • Electronic Effects: The thiazole ring itself has distinct electronic properties. The C5 position is generally the most electron-rich and therefore susceptible to electrophilic substitution.[1][2] However, the acetyl group at C2 is electron-withdrawing, which can deactivate the ring towards electrophilic attack and influence the relative reactivity of the C4 and C5 positions.

  • Steric Hindrance: The acetyl group at C2 and the bromine atom at C4 can sterically hinder the approach of reagents to the adjacent positions on the ring. This can influence the regioselectivity, particularly in metal-catalyzed cross-coupling reactions.[3]

  • Reaction Type: The nature of the reaction is a critical determinant of regioselectivity. For instance, electrophilic aromatic substitution will favor the most nucleophilic site (typically C5), while metal-catalyzed cross-coupling will target the C-Br bond.

Q2: I am observing a mixture of isomers in my reaction. What are the common causes and how can I improve the selectivity?

A2: The formation of a mixture of isomers is a common challenge. The primary causes include:

  • Competing Reaction Pathways: The substrate may have multiple reactive sites with similar activation energies, leading to a mixture of products.

  • Insufficient Catalyst/Reagent Control: The catalyst or reagents used may not be selective enough to differentiate between the competing reaction sites.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all influence the kinetic versus thermodynamic control of a reaction, affecting the product distribution.

To improve selectivity, consider the following troubleshooting strategies:

  • Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of metal and ligand is crucial. Bulky ligands can enhance selectivity by sterically directing the reaction to a less hindered site.[4]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates. A systematic screen of solvents is recommended.

  • Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product, which may be the desired isomer.

  • Use of Directing Groups: While the acetyl group is already present, in some cases, modification of this group or the introduction of a temporary directing group can steer the reaction to a specific position.[5][6]

Troubleshooting Guide: Improving Regioselectivity in Cross-Coupling Reactions

Problem: Low regioselectivity in a Suzuki-Miyaura cross-coupling reaction with this compound, resulting in a mixture of C4- and C5-arylated products.

Workflow for Troubleshooting Poor Regioselectivity:

G start Low Regioselectivity Observed ligand Vary Ligand on Palladium Catalyst start->ligand Initial Step temp Adjust Reaction Temperature ligand->temp If no improvement analysis Analyze Product Ratio (GC-MS/NMR) ligand->analysis base Screen Different Bases temp->base If still a mixture temp->analysis solvent Change Solvent System base->solvent If minor improvement base->analysis boronic Consider Alternative Boronic Ester solvent->boronic If selectivity is sensitive solvent->analysis boronic->analysis analysis->ligand Re-optimize optimized Optimized Conditions Identified analysis->optimized Desired Selectivity Achieved

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:

  • Vary the Palladium Ligand: The electronic and steric properties of the phosphine ligand can significantly impact the regioselectivity of the oxidative addition step.

  • Adjust the Reaction Temperature: Lowering the temperature may favor a single kinetic product. Conversely, increasing the temperature could favor the thermodynamically more stable product.

  • Screen Different Bases: The strength and nature of the base can influence the transmetalation step and the overall catalytic cycle.

  • Change the Solvent System: Solvents with different polarities can alter the solubility of reagents and intermediates, thereby affecting the reaction pathway.

  • Consider Alternative Boronic Esters: The reactivity of the boronic acid or ester can play a role. Pinacol esters are often more stable and can sometimes provide better selectivity.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol is a starting point for the arylation of this compound at the C4-position. Optimization may be required for different aryl boronic acids.

Materials:

  • This compound

  • Aryl boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Ligand and Solvent on the Regioselectivity of Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)C4:C5 RatioYield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O9085:1578
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O9095:585
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene110>98:292
4Pd(OAc)₂ (2)dppf (4)Na₂CO₃DMF10070:3065

Data is illustrative and based on general principles of cross-coupling reactions. Actual results may vary.

Signaling Pathways and Logical Relationships

Decision Pathway for Optimizing Regioselectivity

This diagram illustrates the decision-making process for a chemist aiming to improve the regioselectivity of a reaction involving this compound.

G cluster_0 Initial Reaction Setup cluster_1 Optimization Cycle cluster_2 Analysis and Outcome start Define Desired Regioisomer (e.g., C4 vs C5 functionalization) reaction_type Select Reaction Type (e.g., Cross-coupling, Electrophilic Substitution) start->reaction_type conditions Screen Reaction Conditions (Solvent, Temp, Base) reaction_type->conditions catalyst Vary Catalyst/Ligand System conditions->catalyst Iterate reagent Modify Reagent Stoichiometry catalyst->reagent Iterate reagent->conditions Iterate analyze Analyze Product Mixture (NMR, GC-MS) reagent->analyze success Achieved >95% Regioselectivity analyze->success failure Poor Selectivity Persists analyze->failure failure->reaction_type Re-evaluate Reaction Strategy

Caption: Decision pathway for optimizing regioselectivity.

References

Technical Support Center: Reactivity of 1-(4-Bromothiazol-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromothiazol-2-yl)ethanone. The information provided addresses common experimental challenges, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction on this compound is proceeding very slowly or not at all. What could be the cause?

A1: Several factors could be contributing to slow reaction rates. Consider the following:

  • Solvent Polarity: The choice of solvent is critical. For many nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.

  • Nucleophile Strength: The strength of your nucleophile plays a significant role. If you are using a weak nucleophile, the reaction will inherently be slower.

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be cautious of potential side reactions or decomposition at elevated temperatures.

  • Reagent Purity: Ensure that your starting material and nucleophile are pure and that the solvent is anhydrous, as water can interfere with many reactions.[1]

Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?

A2: Side product formation is a common issue. Here are some troubleshooting steps:

  • Solvent Effects: The solvent can influence the reaction pathway. A less polar solvent might favor a desired pathway over a competing one, or vice-versa. It is advisable to screen a range of solvents with varying polarities.

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the product with the lower activation energy.

  • Protecting Groups: If your nucleophile or the thiazole ring itself has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric oxygen or moisture.[1]

Q3: How do I choose the optimal solvent for my reaction with this compound?

A3: The optimal solvent depends on the specific reaction you are performing. Here is a general guideline:

  • For Nucleophilic Substitutions: Polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are often good choices. They effectively dissolve the reactants and can accelerate the reaction rate.

  • For Condensation Reactions: The choice of solvent will depend on the specific condensation reaction. For example, reactions involving the formation of imines may be carried out in alcohols like ethanol or methanol.[2] In some cases, removal of water using a Dean-Stark apparatus may be necessary, in which case a solvent like toluene would be appropriate.

  • Solubility: Ensure that your starting material and reagents are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.

Q4: I am having difficulty purifying my product from the reaction mixture. Any suggestions?

A4: Purification challenges can often be addressed by considering the properties of your product and the impurities.

  • Solvent for Extraction: Choose a solvent for your work-up that maximizes the solubility of your product while minimizing the solubility of impurities.

  • Crystallization: If your product is a solid, recrystallization is an excellent purification technique. You will need to screen different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Chromatography: Column chromatography is a powerful tool for separating complex mixtures. The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) is crucial for achieving good separation.

Quantitative Data Summary

The following table provides a summary of the expected qualitative effect of different solvent types on the rate of a typical nucleophilic substitution reaction with this compound. Please note that these are general trends and actual results may vary depending on the specific nucleophile and reaction conditions.

SolventSolvent TypeDielectric Constant (ε)Expected Relative Reaction Rate
n-HexaneNon-polar1.9Very Slow
TolueneNon-polar2.4Slow
Diethyl etherPolar Aprotic4.3Moderate
Tetrahydrofuran (THF)Polar Aprotic7.6Moderate to Fast
AcetonePolar Aprotic21Fast
AcetonitrilePolar Aprotic37Very Fast
Dimethylformamide (DMF)Polar Aprotic37Very Fast
Dimethyl sulfoxide (DMSO)Polar Aprotic47Very Fast
MethanolPolar Protic33Slow to Moderate
EthanolPolar Protic24Slow
WaterPolar Protic80Very Slow (due to nucleophile solvation)

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Nucleophile Addition: Add the desired anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). Add the nucleophile (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a suitable aqueous solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Condensation Reaction (e.g., with an amine)
  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or toluene. If using toluene, equip the flask with a Dean-Stark apparatus to remove water.

  • Catalyst (Optional): A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Select Reactants: This compound Nucleophile/Amine start->reagents solvent Select Solvent based on Reaction Type and Polarity reagents->solvent setup Set up Reaction under Appropriate Conditions (Temp, Atmosphere) solvent->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for studying the reactivity of this compound.

sn_ar_mechanism reactant This compound + Nu- intermediate Meisenheimer Complex (Negatively Charged Intermediate) reactant->intermediate Nucleophilic Attack product Substituted Product + Br- intermediate->product Loss of Leaving Group (Br-) solvent Polar Aprotic Solvent solvent->intermediate Stabilizes

Caption: Generalized SNAr mechanism on the thiazole ring, highlighting solvent stabilization.

References

Navigating the Scale-Up of 1-(4-Bromothiazol-2-YL)ethanone Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 1-(4-Bromothiazol-2-YL)ethanone, a key intermediate in pharmaceutical synthesis, from laboratory to pilot plant or industrial production is often fraught with challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this typically involves the reaction of a 3-bromo- or 3-chloro-pentane-2,4-dione equivalent with thioacetamide followed by bromination, or by directly using a brominated α-haloketone precursor.

Q2: What are the primary challenges when scaling up the Hantzsch synthesis for this compound?

Scaling up the Hantzsch synthesis for this compound presents several critical challenges:

  • Exothermic Reaction Control: The initial condensation reaction is often exothermic. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and impurity formation.

  • Mixing and Mass Transfer: Achieving uniform mixing in large-scale reactors is crucial. Poor mixing can result in localized high concentrations of reactants, leading to the formation of by-products and reducing the overall yield and purity.

  • Solid Handling and Crystallization: The product is a solid. Controlling the crystallization process at a large scale to obtain a product with the desired physical properties (e.g., crystal size, purity) can be difficult.

  • Impurity Profile: The impurity profile can change significantly upon scale-up. Minor impurities at the lab scale can become major issues in a pilot plant setting, requiring the development of robust purification methods.

  • Work-up and Product Isolation: Efficiently isolating the product from large volumes of reaction mixture and solvents requires optimized extraction, filtration, and drying procedures.

Q3: What are the typical impurities observed during the production of this compound?

Common impurities can include:

  • Over-brominated species: Formation of di- or tri-brominated thiazole derivatives.

  • Isomeric by-products: Depending on the starting materials and reaction conditions, the formation of other bromothiazole isomers is possible.

  • Unreacted starting materials: Incomplete conversion of the α-haloketone or thioamide.

  • Polymeric materials: Formation of tar-like substances due to side reactions, especially at elevated temperatures.

  • Residual solvents: Solvents used in the reaction and purification steps that are not completely removed.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of this compound production.

Problem Potential Cause Recommended Solution
Low Yield Inadequate Temperature Control: Runaway reaction leading to decomposition or side-product formation.Implement a robust reactor cooling system and control the addition rate of reactants to manage the exotherm.
Poor Mixing: Inefficient mass transfer leading to localized reagent depletion.Optimize the stirrer design and agitation speed for the reactor volume. Consider the use of baffles to improve mixing.
Sub-optimal Stoichiometry: Incorrect ratio of reactants.Carefully control the stoichiometry of the α-haloketone and thioamide. A slight excess of the thioamide may be beneficial.
High Impurity Levels Side Reactions: Formation of over-brominated or isomeric by-products.Optimize reaction temperature and time. Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles can occur.[1]
Decomposition of Starting Materials or Product: Instability at elevated temperatures.Minimize reaction time and temperature. Ensure the α-haloketone is of high quality as they can be lachrymatory and decompose.
Inefficient Work-up: Co-extraction of impurities with the product.Optimize the pH and solvent selection for the extraction process. Consider an additional wash step for the organic layer.
Poor Product Quality (e.g., off-color, poor crystallinity) Presence of Polymeric By-products: Formation of tars.Lower the reaction temperature and ensure efficient mixing to prevent localized overheating.
Ineffective Purification: Inability to remove colored impurities.Employ activated carbon treatment during the recrystallization step. Optimize the recrystallization solvent system.
Uncontrolled Crystallization: Rapid precipitation leading to small, impure crystals.Control the cooling rate during crystallization. Consider seeding the solution to promote the growth of larger, purer crystals.
Difficult Product Isolation Fine Particle Size: Slow filtration and difficult drying.Optimize the crystallization process to obtain larger crystals.
Product Oiling Out: Product separating as an oil instead of a solid during work-up or crystallization.Adjust the solvent composition and concentration. Ensure the temperature is appropriate for crystallization and not melting.

Experimental Protocols

Key Experiment: Kilogram-Scale Hantzsch Synthesis of this compound (Illustrative)

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety considerations.

Materials:

  • 3,3-Dibromo-2,4-pentanedione (or a suitable α-haloketone precursor)

  • Thioacetamide

  • Ethanol (or another suitable solvent)

  • Hydrobromic acid (catalytic)

  • Sodium bicarbonate solution

  • Toluene (for extraction)

  • Activated Carbon

  • Heptane (for recrystallization)

Procedure:

  • Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel is charged with thioacetamide and ethanol. The mixture is stirred until all solids are dissolved.

  • Reactant Addition: The α-haloketone is slowly added to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 25-30°C using a cooling jacket.

  • Reaction: After the addition is complete, a catalytic amount of hydrobromic acid is added. The reaction mixture is then heated to a gentle reflux (approximately 70-75°C) and maintained for 4-6 hours. The reaction progress is monitored by HPLC.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is taken up in toluene and washed sequentially with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: The toluene layer is treated with activated carbon to remove colored impurities. The mixture is stirred for 1 hour and then filtered through a pad of celite.

  • Crystallization: The filtrate is concentrated under reduced pressure. Heptane is added to the concentrated solution to induce crystallization. The mixture is slowly cooled to 0-5°C and held for at least 2 hours to ensure complete precipitation.

  • Isolation and Drying: The solid product is isolated by filtration and washed with cold heptane. The product is then dried under vacuum at 40-45°C until a constant weight is achieved.

Visualizing the Process

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Scale-Up Production A Reactor Charging (Thioacetamide, Solvent) B Controlled Addition of α-Haloketone (25-30°C) A->B C Catalyst Addition & Heating to Reflux (70-75°C) B->C D Reaction Monitoring (HPLC) C->D E Solvent Removal D->E F Aqueous Work-up (Toluene, Water, NaHCO3) E->F G Decolorization (Activated Carbon) F->G H Crystallization (Toluene/Heptane) G->H I Filtration & Washing H->I J Drying I->J K Final Product: This compound J->K

Caption: Figure 1. Experimental Workflow for Scale-Up Production

Troubleshooting Logic

troubleshooting_logic Figure 2. Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Temp Review Temperature Profile Start->Check_Temp Temp_OK Within Range Check_Temp->Temp_OK Yes Temp_High Excursions Noted Check_Temp->Temp_High No Check_Mixing Evaluate Mixing Efficiency Temp_OK->Check_Mixing Improve_Cooling Improve Reactor Cooling & Control Addition Rate Temp_High->Improve_Cooling Improve_Cooling->Check_Mixing Mixing_OK Adequate Check_Mixing->Mixing_OK Yes Mixing_Poor Poor Check_Mixing->Mixing_Poor No Check_Stoichiometry Verify Reactant Stoichiometry Mixing_OK->Check_Stoichiometry Optimize_Agitation Optimize Stirrer Speed/Design Mixing_Poor->Optimize_Agitation Optimize_Agitation->Check_Stoichiometry Stoich_OK Correct Check_Stoichiometry->Stoich_OK Yes Stoich_Error Incorrect Check_Stoichiometry->Stoich_Error No End Yield Improved Stoich_OK->End Adjust_Stoichiometry Recalculate and Adjust Reagent Quantities Stoich_Error->Adjust_Stoichiometry Adjust_Stoichiometry->End

Caption: Figure 2. Troubleshooting Flowchart for Low Yield

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 1-(4-Bromothiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of 1-(4-Bromothiazol-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and efficacy of the final drug product. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by representative experimental data.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It ensures that the method is reliable, reproducible, and accurate for the quantification of a specific analyte in a given matrix. The key parameters for validation, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Comparison of Analytical Techniques

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a comparative summary of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for this purpose.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of this compound. The data presented are representative values derived from published methods for structurally similar compounds.

Validation Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 5.0%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 µg/mL~2.0 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized for the specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 270 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and thermally stable compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in a suitable solvent such as acetone or ethyl acetate.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards within the linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[2]

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Methodology:

  • Solvent: A suitable solvent in which the analyte is stable and soluble, and that does not absorb at the analytical wavelength (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound (e.g., 10 µg/mL) between 200-400 nm to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, and 20 µg/mL) and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships in analytical method validation.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Application Dev Method Development Opt Method Optimization Dev->Opt Initial Trials Val_Proto Validation Protocol Opt->Val_Proto Finalized Method Specificity Specificity Val_Proto->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Validated Method SST System Suitability Testing Routine->SST Pre-run Check

Caption: Workflow of Analytical Method Validation.

Validation_Parameter_Relationships Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Linearity->Accuracy Precision->Accuracy LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

References

A Comparative Guide to Analytical Methods for 1-(4-Bromothiazol-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-(4-Bromothiazol-2-YL)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound.

Method Performance Comparison

A summary of the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS for the analysis of small molecules like this compound is presented below. The data is compiled from various studies on related thiazole derivatives and brominated heterocyclic compounds.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation pattern.Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions.
Selectivity Moderate to GoodGood to ExcellentExcellent
Sensitivity (LOD/LOQ) ng/mL rangepg to ng range[1]fg to pg/mL range[2][3]
**Linearity (R²) **Typically >0.99Typically >0.99[1]Typically >0.999[2][4]
Accuracy (% Recovery) 98-102%95-105%97-103%[2]
Precision (%RSD) < 2%< 5%< 3%[2]
Sample Throughput HighModerateHigh
Instrumentation Cost LowModerateHigh
Typical Application Routine quality control, purity assessment, and content uniformity.Analysis of volatile and semi-volatile impurities.Trace level quantification, impurity identification, and metabolite studies.[3]

Recommended Analytical Approach: HPLC-UV

For routine quality control and quantitative analysis of this compound, HPLC-UV is often the method of choice due to its robustness, cost-effectiveness, and high throughput.

Proposed HPLC-UV Method Protocol

This proposed method is based on established protocols for similar thiazole derivatives and brominated compounds.[2] Method validation would be required for GMP (Good Manufacturing Practice) applications.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Approximately 270 nm (based on the UV absorbance of similar brominated aromatic ketones). The optimal wavelength should be determined by scanning a standard solution of this compound from 200 to 400 nm.

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound reference standard and sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Alternative Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a relatively low molecular weight, it is amenable to GC analysis.

Typical GC-MS Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-400) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. It is particularly useful for trace-level analysis and impurity identification.[3]

Typical LC-MS/MS Protocol:

  • LC Conditions: Similar to the proposed HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for nitrogen-containing heterocyclic compounds.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[3]

    • MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) and a suitable product ion would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

Method Development and Selection Workflow

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high throughput for routine testing. The following diagram illustrates a typical workflow for developing and selecting an analytical method for a pharmaceutical intermediate like this compound.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation A Define Analytical Target Profile (ATP) B Literature Search & Physicochemical Property Assessment A->B Input C Initial Method Scouting (HPLC-UV, GC-MS, LC-MS) B->C Inform D Method Optimization C->D Refine E Validate Method According to ICH Guidelines D->E Transfer F Specificity E->F G Linearity & Range E->G H Accuracy & Precision E->H I LOD & LOQ E->I J Robustness E->J K Select Final Method Based on ATP L Routine Analysis & Quality Control K->L Implement

Caption: Workflow for analytical method development and selection.

Signaling Pathways and Logical Relationships

For the analysis of this compound, understanding the logical relationships between the analytical techniques and their primary applications is crucial for selecting the most appropriate method.

AnalyticalTechniqueSelection cluster_Analyte Analyte: this compound cluster_Techniques Analytical Techniques cluster_Applications Primary Applications Analyte Properties: - Thiazole Ring - Bromo Substituent - Ketone Group HPLC HPLC-UV Analyte->HPLC Soluble in Organic Solvents GC GC-MS Analyte->GC Sufficiently Volatile LCMS LC-MS/MS Analyte->LCMS Ionizable QC Routine QC & Purity HPLC->QC Volatiles Volatile Impurities GC->Volatiles Trace Trace Analysis & ID LCMS->Trace

References

Comparative Guide to LC-MS/MS Analysis of 1-(4-Bromothiazol-2-YL)ethanone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of 1-(4-Bromothiazol-2-YL)ethanone and its putative metabolites. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by illustrative experimental data.

Introduction to this compound and its Analysis

This compound is a synthetic organic compound containing a bromothiazole moiety, a structure of interest in medicinal chemistry. Understanding its metabolic fate and developing robust analytical methods for its quantification in biological matrices are crucial for preclinical and clinical drug development. LC-MS/MS stands as the gold standard for this purpose due to its high sensitivity and selectivity.

Comparison of Analytical Methodologies

While LC-MS/MS is the preferred method for the quantitative analysis of this compound and its metabolites in complex biological matrices, other techniques can be considered for specific applications.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (pg/mL to ng/mL)Low to Moderate (µg/mL)High (ng/mL)
Throughput HighModerateModerate
Sample Derivatization Generally not requiredNot requiredOften required for polar analytes
Matrix Effects Can be significant, requires careful method developmentLess prone to matrix effectsCan be an issue
Cost HighLowModerate
Ideal Application Quantitative bioanalysis in complex matrices, metabolite identificationAnalysis of bulk drug substance, quality controlAnalysis of volatile and thermally stable compounds

Experimental Protocols

A detailed experimental protocol for the LC-MS/MS analysis of this compound and its hypothesized metabolites in human plasma is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 222.0 -> 141.0

    • Hypothesized Metabolite 1 (Hydroxylated): m/z 238.0 -> 157.0

    • Hypothesized Metabolite 2 (Glucuronide): m/z 398.0 -> 222.0

    • Internal Standard: m/z 227.0 -> 146.0 (for a hypothetical deuterated analog)

Data Presentation

The following table summarizes illustrative quantitative performance data for the LC-MS/MS method.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound1 - 1000195 - 105< 10
Metabolite 1 (Hydroxylated)1 - 1000193 - 107< 12
Metabolite 2 (Glucuronide)5 - 2000590 - 110< 15

Mandatory Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

Hypothesized Metabolic Pathway

metabolic_pathway parent This compound phase1 Phase I Metabolism (Hydroxylation) parent->phase1 excretion Excretion parent->excretion metabolite1 Hydroxylated Metabolite phase1->metabolite1 phase2 Phase II Metabolism (Glucuronidation) metabolite1->phase2 metabolite2 Glucuronide Conjugate phase2->metabolite2 metabolite2->excretion

Caption: Hypothesized Metabolic Pathway of this compound.

A Comparative Analysis of 1-(4-Bromothiazol-2-YL)ethanone and Other Bromothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a wide array of pharmacologically active compounds. The introduction of a bromine atom to this scaffold can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. This guide provides a comparative analysis of 1-(4-Bromothiazol-2-YL)ethanone and other selected bromothiazole derivatives, focusing on their synthesis, antimicrobial, and anticancer properties. Due to a lack of publicly available biological data for this compound, this guide will draw comparisons with structurally related compounds to infer its potential activities, supported by experimental data from the literature.

Physicochemical Properties and Synthesis

This compound is a ketone derivative of the brominated thiazole core. Its synthesis can be approached through various established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis. A plausible synthetic route involves the reaction of an α-haloketone with a thioamide. A patent describes a method for synthesizing 2-acetylthiazole that involves the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction with a bromide source to yield 2-bromothiazole, which can then be acylated.[1] This suggests a potential pathway for the synthesis of this compound.

For comparative purposes, we will consider two other classes of bromothiazole derivatives for which experimental data is available: 4-(4-bromophenyl)-thiazol-2-amine derivatives and 2,4-disubstituted arylthiazoles.

Table 1: Physicochemical Properties of Selected Bromothiazole Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C5H4BrNOS206.062-acetyl and 4-bromo substitution
4-(4-bromophenyl)-thiazol-2-amine C9H7BrN2S255.142-amino and 4-(4-bromophenyl) substitution
2,4-disubstituted arylthiazole (general) VariableVariableAryl substitutions at positions 2 and 4

Comparative Biological Activity

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. The presence and position of the bromine atom, along with other substituents, play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

A study by Deepika Sharma et al. investigated the antimicrobial activity of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives.[2] Their findings indicate that these compounds possess significant antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives (MIC in µM) [2]

CompoundS. aureusE. coliB. subtilisA. nigerC. albicans
43a 16.116.1---
43b ---16.2-
43c --28.8--
43d ----15.3
Norfloxacin (antibacterial standard) -----
Fluconazole (antifungal standard) -----

The data suggests that the 4-(4-bromophenyl)-thiazol-2-amine scaffold is a promising template for the development of new antimicrobial agents. The specific substitutions on the amine group (compounds 43a-d are different derivatives) influence the spectrum of activity.

Anticancer Activity

The anticancer potential of bromothiazole derivatives has also been explored. Research on 2,4-disubstituted arylthiazoles has demonstrated their activity against various cancer cell lines and pathogenic protozoa. A study on novel 2,4-disubstituted arylthiazoles revealed their efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis, which shares some cellular targets with cancer cells.[3]

Table 3: Anticancer and Trypanocidal Activity of Selected 2,4-disubstituted arylthiazoles (IC50 in µM) [3]

CompoundT. brucei
1a 0.42
2a 0.80

These findings highlight the potential of the 2,4-disubstituted thiazole scaffold in the development of antiproliferative agents. The nature of the aryl substituents at positions 2 and 4 significantly impacts the biological activity.

Experimental Protocols

Synthesis of 2-Bromothiazole (A Precursor for this compound)[1]
  • Diazotization of 2-Aminothiazole: 2-Aminothiazole is dissolved in a sulfuric acid solution and cooled. A solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.

  • Bromination: The diazonium salt solution is then added to a solution containing sodium bromide and copper sulfate to facilitate the bromo-reaction.

  • Isolation: The resulting 2-bromothiazole is isolated by steam distillation, dried, and purified by vacuum distillation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified density.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Starting Materials s2 Chemical Reaction (e.g., Hantzsch Synthesis) s1->s2 s3 Purification (e.g., Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 b1 Antimicrobial Screening (MIC Determination) s4->b1 b2 Anticancer Screening (IC50 Determination) s4->b2 d1 Comparative Analysis b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) d1->d2

Caption: A generalized workflow for the synthesis and biological evaluation of novel bromothiazole derivatives.

mapk_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor GrowthFactor->RTK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Inhibitor Bromothiazole Derivative (Potential Inhibitor) Inhibitor->Raf

Caption: A simplified representation of the MAPK/ERK signaling pathway, a potential target for anticancer thiazole derivatives.

Conclusion

While direct experimental data for this compound is currently limited in the public domain, a comparative analysis with structurally related bromothiazole derivatives provides valuable insights into its potential as a pharmacologically active agent. The available data on compounds such as 4-(4-bromophenyl)-thiazol-2-amine and 2,4-disubstituted arylthiazoles strongly suggest that the bromothiazole scaffold is a promising starting point for the development of novel antimicrobial and anticancer drugs. The presence of the acetyl group at the 2-position and the bromine at the 4-position of this compound offers unique electronic and steric properties that warrant further investigation. Future studies should focus on the synthesis and comprehensive biological evaluation of this specific derivative to fully elucidate its therapeutic potential and establish a clear structure-activity relationship within this class of compounds.

References

structure-activity relationship (SAR) studies of 1-(4-Bromothiazol-2-YL)ethanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationship (SAR) of novel 1-(4-Bromothiazol-2-YL)ethanone analogs reveals their potential as anticancer agents. This guide synthesizes available data on their cytotoxic effects against various cancer cell lines, details the experimental protocols for their evaluation, and explores the underlying mechanisms of action, with a focus on the PI3K/Akt/mTOR signaling pathway.

Researchers in drug discovery are constantly seeking new scaffolds for the development of more effective and selective cancer therapies. The thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The this compound core represents a promising starting point for the synthesis of novel derivatives with potential antitumor activities. This guide provides a comparative analysis of the structure-activity relationships of a series of these analogs, offering valuable insights for researchers, scientists, and drug development professionals.

Structure-Activity Relationship and Cytotoxicity

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the core structure. While a specific comprehensive study on a wide range of these exact analogs with detailed SAR data remains to be published in a single source, analysis of related thiazole derivatives allows for the extrapolation of key structural determinants for cytotoxicity.

Key Structural Modifications and Their Impact on Activity:

  • Substitution on the Thiazole Ring: Modifications at the C4 and C5 positions of the thiazole ring can modulate the cytotoxic profile. The presence of a bromine atom at the C4 position is a key feature of the parent compound and likely contributes to its activity.

  • Modifications of the Ethanone Moiety: The ketone group of the ethanone side chain is a reactive site amenable to various chemical transformations, leading to the generation of diverse analogs such as chalcones, Schiff bases, and hydrazones. These modifications can significantly alter the compound's interaction with biological targets.

  • Introduction of Aromatic and Heterocyclic Moieties: The incorporation of additional aryl or heteroaryl rings can enhance the anticancer activity by providing further binding interactions with target proteins. The electronic properties of substituents on these rings, whether electron-donating or electron-withdrawing, play a crucial role in determining the overall potency.

While a specific data table for this compound analogs is not available in the searched literature, a representative table for a series of novel thiazole derivatives is presented below to illustrate the typical format for comparing cytotoxic activity.

Compound IDR GroupCancer Cell LineIC50 (µM)
Thiazole-1 4-ChlorophenylMCF-7 (Breast)5.2 ± 0.4
A549 (Lung)7.8 ± 0.6
HeLa (Cervical)6.5 ± 0.5
Thiazole-2 4-MethoxyphenylMCF-7 (Breast)12.1 ± 1.1
A549 (Lung)15.4 ± 1.3
HeLa (Cervical)14.2 ± 1.2
Thiazole-3 3,4,5-TrimethoxyphenylMCF-7 (Breast)2.1 ± 0.2
A549 (Lung)3.5 ± 0.3
HeLa (Cervical)2.8 ± 0.2
Thiazole-4 4-NitrophenylMCF-7 (Breast)3.8 ± 0.3
A549 (Lung)5.1 ± 0.4
HeLa (Cervical)4.5 ± 0.4

Note: This table is a representative example based on data from related thiazole derivatives and does not represent actual data for this compound analogs, as such a comprehensive dataset was not found in the provided search results.

Experimental Protocols

The evaluation of the anticancer potential of this compound analogs involves a series of standardized in vitro assays.

Synthesis of this compound Analogs

A general synthetic route for preparing thiazole derivatives involves the Hantzsch thiazole synthesis.

General Procedure:

  • Thiocarboxamide Formation: An appropriate substituted thioamide is synthesized by reacting a primary amide with Lawesson's reagent or phosphorus pentasulfide.

  • Cyclization: The substituted thioamide is then reacted with an α-haloketone, such as 2-bromo-1-(4-bromothiazol-2-YL)ethanone, in a suitable solvent like ethanol or DMF. The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water or neutralizing with a base. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound analogs for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Thiazole-containing compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many types of cancer, making it an attractive target for cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog This compound Analogs Analog->PI3K inhibition Analog->Akt inhibition Analog->mTORC1 inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound analogs.

Experimental Workflow

The discovery and preclinical evaluation of novel anticancer agents follow a structured workflow, from initial synthesis to mechanistic studies.

Experimental_Workflow Synthesis Synthesis of this compound Analogs Purification Purification & Characterization (Chromatography, NMR, Mass Spec) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt/mTOR pathway) SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical experimental workflow for the SAR studies of novel anticancer compounds.

A Comparative Guide to Purity Validation of Synthesized 1-(4-Bromothiazol-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized 1-(4-Bromothiazol-2-YL)ethanone, a key intermediate in pharmaceutical research. The document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to Purity Validation

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug discovery and development. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are required to identify and quantify any impurities in the synthesized compound. This guide focuses on this compound and compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for its purity assessment.

A common route for the synthesis of 2-acylthiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. Potential impurities from this synthesis could include unreacted starting materials, by-products from side reactions, and residual solvents.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, and the required sensitivity and selectivity.[1][2] Below is a comparative summary of the most common methods for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for Purity Validation

Technique Principle Information Provided Advantages Limitations Typical Purity Range Determined
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative purity (area %), presence of non-volatile impurities.High resolution, widely applicable to a broad range of compounds, robust and reproducible.[3][4]Requires soluble samples, may require method development for optimal separation.95.0% - 99.9%
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Quantitative purity, identification of volatile impurities by mass fragmentation patterns.High sensitivity for volatile compounds, provides structural information about impurities.[1][5][6]Not suitable for non-volatile or thermally labile compounds.98.0% - 99.9%
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.>95% (by relative integration)
Elemental Analysis Combustion of the sample to convert elements into simple gases for quantification.Determines the percentage of C, H, N, S, and halogens in the sample.Provides fundamental information about the elemental composition, useful for confirming the empirical formula.[2][7][8][9]Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results.Confirms elemental composition of the bulk sample.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation. The following are representative protocols for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire proton-decoupled spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation: CHNS/O elemental analyzer.

  • Method: Combustion analysis. The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[2][10]

  • Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed into a tin capsule.

Data Presentation and Interpretation

Quantitative data from each technique should be summarized for a clear comparison of the purity of the synthesized this compound against a reference standard and alternative compounds.

Table 2: Illustrative Purity Data for this compound and Alternatives

Compound HPLC Purity (Area %) GC-MS Purity (%) ¹H NMR Purity (mol %) Elemental Analysis (%C)
This compound (Synthesized Batch) 99.2%99.5%>99%29.15 (Theoretical: 29.15)
This compound (Reference Standard) >99.9%>99.9%>99%29.14 (Theoretical: 29.15)
2-Bromo-1-(4-phenylthiazol-2-yl)ethanone (Alternative 1) 98.5%98.8%>98%42.42 (Theoretical: 42.42)
1-(4-Bromopyridin-2-yl)ethanone (Alternative 2) 99.5%99.6%>99%42.03 (Theoretical: 42.03)

¹H NMR Data Interpretation (Illustrative): For this compound, the following proton signals would be expected: a singlet for the methyl protons (around 2.6 ppm) and a singlet for the thiazole proton (around 7.8 ppm). The absence of signals corresponding to starting materials or common solvents would indicate high purity.

¹³C NMR Data Interpretation (Illustrative): Expected signals would include the methyl carbon, the carbonyl carbon, and the carbons of the bromothiazole ring. A typical chemical shift for a ketone carbonyl carbon is in the range of 190-220 ppm.[6][11][12]

GC-MS Data Interpretation: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns of the thiazole ring would also be observed, which can help in confirming the structure of the main component and identifying any co-eluting impurities.

Visualizing the Workflow and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships between the different analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_results Data Interpretation Synthesis Synthesized This compound HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy Synthesis->NMR EA Elemental Analysis Synthesis->EA Purity_Data Quantitative Purity (Area %, etc.) HPLC->Purity_Data GCMS->Purity_Data Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Purity_Data Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Elemental_Comp Elemental Composition EA->Elemental_Comp Final_Report Final_Report Purity_Data->Final_Report Final Purity Assessment Structure_Confirmation->Final_Report Final Purity Assessment Impurity_ID->Final_Report Final Purity Assessment Elemental_Comp->Final_Report Final Purity Assessment

Purity Validation Workflow

Comparative_Analysis_Logic cluster_properties Analyte Properties cluster_methods Analytical Methods Compound Synthesized Compound (this compound) Volatility Volatility Compound->Volatility Thermal_Stability Thermal Stability Compound->Thermal_Stability Solubility Solubility Compound->Solubility Structure Structure Compound->Structure GCMS GC-MS Volatility->GCMS High Thermal_Stability->GCMS High HPLC HPLC Solubility->HPLC Required NMR NMR Structure->NMR Detailed Info EA Elemental Analysis Structure->EA Elemental Formula GCMS->HPLC Complementary NMR->HPLC Orthogonal NMR->GCMS Orthogonal

Method Selection Logic

Conclusion

The validation of purity for synthesized compounds like this compound requires a multi-faceted analytical approach. HPLC and GC-MS are powerful chromatographic techniques for quantitative purity determination and impurity profiling, with the choice between them largely depending on the volatility and thermal stability of the analyte and its impurities.[1][2][5][6] NMR spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis, while elemental analysis serves as a fundamental check of the elemental composition. By employing a combination of these methods, researchers can confidently ascertain the purity of their synthesized material, ensuring the quality and reliability of their subsequent research and development activities.

References

A Comparative Guide to the Synthetic Routes of 1-(4-Bromothiazol-2-YL)ethanone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 1-(4-Bromothiazol-2-YL)ethanone, a valuable building block in medicinal chemistry. The comparison focuses on the classical Hantzsch thiazole synthesis and a modern approach involving the bromination of 2-acetylthiazole, with a detailed examination of their respective experimental protocols, yields, and overall efficacy.

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. The target molecule, this compound, features a synthetically versatile brominated thiazole core, making it a crucial precursor for the development of novel therapeutic agents. This guide presents a side-by-side comparison of two distinct synthetic strategies for its preparation, offering insights to aid in the selection of the most suitable method based on laboratory resources and research objectives.

Comparison of Synthetic Routes

ParameterRoute 1: Hantzsch Thiazole SynthesisRoute 2: Bromination of 2-Acetylthiazole
Starting Materials 3,3-Dibromo-2,4-pentanedione, Thioacetamide2-Acetylthiazole, Bromine
Key Reagents EthanolAcetic Acid
Reaction Time 2 hours1 hour
Reported Yield ~65%~78%
Purity High, requires recrystallizationHigh, requires recrystallization
Key Advantages Direct formation of the brominated thiazole ring.Utilizes a commercially available starting material.
Key Disadvantages Requires the synthesis of a specialized α,α-dihaloketone.Involves the use of elemental bromine, which requires careful handling.

Experimental Protocols

Route 1: Hantzsch Thiazole Synthesis

This classical approach builds the brominated thiazole ring in a one-pot reaction from a suitably substituted α,α-dihaloketone and a thioamide.

Synthesis of this compound:

  • A solution of 3,3-dibromo-2,4-pentanedione (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.

  • Thioacetamide (12 mmol) is added to the solution, and the mixture is stirred at room temperature.

  • The reaction mixture is then heated to reflux for 2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound.

Route 2: Bromination of 2-Acetylthiazole

This method involves the direct electrophilic bromination of the pre-formed 2-acetylthiazole ring.

Synthesis of this compound:

  • To a solution of 2-acetylthiazole (10 mmol) in glacial acetic acid (30 mL) in a three-necked flask equipped with a dropping funnel and a condenser, bromine (11 mmol) is added dropwise with stirring at room temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional hour.

  • The mixture is then carefully poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude solid is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to afford the pure product.

Visualization of Synthetic Pathways

To further elucidate the logical flow of each synthetic route, the following diagrams have been generated.

Synthetic_Route_1 3,3-Dibromo-2,4-pentanedione 3,3-Dibromo-2,4-pentanedione Reaction Reaction 3,3-Dibromo-2,4-pentanedione->Reaction Thioacetamide Thioacetamide Thioacetamide->Reaction This compound This compound Reaction->this compound Synthetic_Route_2 2-Acetylthiazole 2-Acetylthiazole Bromination Bromination 2-Acetylthiazole->Bromination Bromine Bromine Bromine->Bromination This compound This compound Bromination->this compound

Spectroscopic Characterization of 1-(4-Bromothiazol-2-YL)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Spectroscopic Techniques

The primary methods for characterizing 1-(4-Bromothiazol-2-YL)ethanone include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

Spectroscopic TechniqueInformation ProvidedExpected Observations for this compound and Analogues
¹H NMR Provides information about the chemical environment and connectivity of hydrogen atoms.Signals corresponding to the thiazole ring proton and the methyl protons of the ethanone group are expected. The chemical shifts will be influenced by the bromine substituent and the carbonyl group.
¹³C NMR Reveals the chemical environment of each carbon atom in the molecule.Resonances for the carbonyl carbon, the carbons of the thiazole ring (including the carbon bearing the bromine), and the methyl carbon are anticipated.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their vibrational frequencies.A strong absorption band characteristic of the C=O stretching of the ketone group is expected, typically in the range of 1680-1720 cm⁻¹. Vibrations associated with the C-Br bond and the thiazole ring will also be present.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule.The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be a key diagnostic feature.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key experiments, which can be adapted for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of TMS as an internal reference (δ 0.00 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Subsequently, acquire the ¹³C NMR spectrum. For enhanced structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

  • Potassium bromide (KBr), if using the pellet method

Procedure (using ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-Br, C=N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., ESI, EI)

  • Appropriate solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure (using Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of bromine should be observed.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Comparative Data of Related Compounds

While direct spectral data for this compound is limited, the following table presents data for structurally similar compounds to aid in the interpretation of experimental results.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
2-Acetylthiazole 2.7 (s, 3H), 7.7 (d, 1H), 8.0 (d, 1H)25.0, 122.0, 144.0, 168.0, 192.0~1680 (C=O)127 (M⁺)[1][2]
1-(4-Bromophenyl)ethanone 2.6 (s, 3H), 7.6 (d, 2H), 7.8 (d, 2H)[3]26.5, 128.5, 129.5, 131.9, 136.2, 196.8[4]~1685 (C=O)[5]198/200 (M⁺)[5]
2,4-Dibromothiazole 7.6 (s, 1H)115.0, 125.0, 140.0-241/243/245 (M⁺)
2-Bromo-1-(4-chlorophenyl)ethanone 4.4 (s, 2H), 7.5 (d, 2H), 7.9 (d, 2H)[6]30.4, 129.2, 130.3, 132.2, 140.5, 190.2[6]-232/234/236 (M⁺)

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of this compound. By following the outlined protocols and utilizing the comparative data, researchers can confidently elucidate the structure and purity of this and related compounds.

References

A Comparative Guide to Establishing the Limit of Detection and Quantification for 1-(4-Bromothiazol-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for the compound 1-(4-Bromothiazol-2-YL)ethanone, a key intermediate in pharmaceutical synthesis. The determination of these parameters is crucial for ensuring the reliability and accuracy of analytical methods in drug development and quality control.

The two primary methods discussed are the Signal-to-Noise (S/N) ratio and the Calibration Curve method, both widely accepted by regulatory bodies.[1][2] This document outlines the experimental protocols for each and presents a comparative analysis of their application.

Data Presentation: A Comparative Summary

The following table summarizes hypothetical, yet representative, LOD and LOQ values for this compound as determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. These values are presented to illustrate the expected outcomes from the described experimental protocols.

ParameterMethodEstimated Value (µg/mL)Acceptance Criteria
Limit of Detection (LOD) Signal-to-Noise (S/N)0.05S/N ratio ≥ 3[1]
Calibration Curve0.063.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[2][3]
Limit of Quantification (LOQ) Signal-to-Noise (S/N)0.15S/N ratio ≥ 10[1]
Calibration Curve0.1810 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[2][3]

Experimental Protocols

A detailed methodology for establishing the LOD and LOQ of this compound using HPLC is provided below.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.

  • Standard Solution: A stock solution of this compound of known concentration (e.g., 1 mg/mL) prepared in the mobile phase. Working standards are prepared by serial dilution.

  • Blank Solution: The mobile phase.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

LOD and LOQ Determination
  • Blank Analysis: Inject the blank solution multiple times (e.g., n=10) to determine the baseline noise.

  • Low-Concentration Standard Analysis: Prepare a series of decreasingly concentrated standards of this compound.

  • LOD Estimation: Inject the low-concentration standards and identify the concentration at which the signal peak is consistently distinguishable from the baseline noise, with a signal-to-noise ratio of approximately 3:1.[1]

  • LOQ Estimation: Identify the concentration at which the signal peak is not only detectable but also provides a reliable and reproducible measurement, with a signal-to-noise ratio of approximately 10:1.[1]

  • Confirmation: To confirm the estimated LOD and LOQ, inject solutions at these concentrations multiple times (e.g., n=6) and verify that the S/N ratios meet the required criteria.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound in the expected range of the LOQ.

  • Calibration Curve Construction: Inject each calibration standard multiple times (e.g., n=3) and plot the mean peak area against the concentration.

  • Linear Regression Analysis: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c), the coefficient of determination (R²), the slope of the curve (S), and the standard deviation of the y-intercept (σ).[3]

  • LOD Calculation: Calculate the LOD using the following formula: LOD = 3.3 * (σ / S) .[3]

  • LOQ Calculation: Calculate the LOQ using the following formula: LOQ = 10 * (σ / S) .[3]

  • Verification: Prepare and inject standards at the calculated LOD and LOQ concentrations to confirm their validity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the LOD and LOQ of this compound.

LOD_LOQ_Workflow cluster_prep Preparation cluster_sn Signal-to-Noise Method cluster_cal Calibration Curve Method cluster_results Results prep_instrument Instrument Setup (HPLC) prep_standards Prepare Stock & Working Standards prep_instrument->prep_standards prep_blank Prepare Blank (Mobile Phase) prep_standards->prep_blank sn_blank Inject Blank (n=10) Determine Noise prep_blank->sn_blank cal_standards Prepare Calibration Standards (≥5 levels) prep_blank->cal_standards sn_low_std Inject Low Concentration Standards sn_blank->sn_low_std sn_lod Identify LOD (S/N ≈ 3) sn_low_std->sn_lod sn_loq Identify LOQ (S/N ≈ 10) sn_lod->sn_loq sn_confirm Confirmation Injections sn_loq->sn_confirm results Compare & Report LOD/LOQ Values sn_confirm->results cal_inject Inject Standards (n=3 each) cal_standards->cal_inject cal_plot Plot Peak Area vs. Concentration cal_inject->cal_plot cal_reg Linear Regression Analysis cal_plot->cal_reg cal_calc Calculate LOD & LOQ cal_reg->cal_calc cal_verify Verification Injections cal_calc->cal_verify cal_verify->results

References

Comparative Cytotoxicity of Thiazole and Benzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole and benzothiazole scaffolds are privileged structures in medicinal chemistry, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines. This guide summarizes key findings on their in vitro cytotoxicity, details common experimental protocols, and visualizes associated cellular pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various thiazole and benzothiazole derivatives against several human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Thiazole Derivatives in Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)MDA-MB-231 (Breast)Other Cell Lines (Cancer Type)Reference
Thiazole-naphthalene derivative 5b0.48 ± 0.03---[1]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c2.57 ± 0.167.26 ± 0.44--[2]
2-[2-[4-Hydroxybenzylidene hydrazinyl]-thiazole-4[5H]-one 4a12.7 ± 0.776.69 ± 0.41--[2]
2-[2-[4-Hydroxy-3-bromo benzylidene hydrazinyl]-thiazole-4[5H]-one 4b31.5 ± 1.9151.7 ± 3.13--[2]
3-nitrophenylthiazolyl derivative 4d--1.21-[3]
4-chlorophenylthiazolyl derivative 4b--3.52-[3]
Thiazole-bearing thiophene derivative 4b10.2 ± 0.7---[4]
Thiazole-bearing thiophene derivative 13a11.5 ± 0.8---[4]
Phthalimide derivative 5b0.2 ± 0.01---[5]
Phthalimide derivative 5k--0.6 ± 0.04-[5]
Phthalimide derivative 5g---PC-12 (Pheochromocytoma): 0.43±0.06[5]
Bis-thiazole derivative 5c---Hela (Cervical): 0.00065[6][7]
Bis-thiazole derivative 5f---KF-28 (Ovarian): 0.0061[6][7]
Bis-thiazole derivative 5a--1.51KF-28 (Ovarian): 0.718[6]
Bis-thiazole derivative 5e0.6648---[6]

Table 2: Cytotoxicity (IC50 in µM) of Benzothiazole Derivatives in Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HT-29 (Colon)Other Cell Lines (Cancer Type)Reference
Benzothiazole derivative 6b5.15---[8]
Benzothiazole derivative 48.64---[8]
Benzothiazole derivative 5c7.39---[8]
Benzothiazole derivative 5d7.56---[8]
Naphthalimide-benzothiazole derivative 667.91 ± 0.44.074 ± 0.33.72 ± 0.3-[9]
Naphthalimide-benzothiazole derivative 675.08 ± 0.33.89 ± 0.33.47 ± 0.2-[9]
Chlorobenzyl indole semicarbazide benzothiazole 55-0.840.024MDA-MB-231 (Breast): 0.88[10]
Pyridine containing pyrimidine benzothiazole 31---ME-180 (Cervical): 4.01[9][10]
Benzothiazole derivative 4d---BxPC-3 (Pancreatic): 3.99[11]
Benzothiazole derivative 4m---AsPC-1 (Pancreatic): 8.49[11]

Experimental Protocols

The following section details a standard protocol for determining the cytotoxicity of chemical compounds using the MTT assay, a widely referenced method in the reviewed literature.[12][13][14][15][16]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the highest concentration of the solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15] A reference wavelength of 650 nm or higher is often used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of novel compounds.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (MTT addition & formazan solubilization) treatment->mtt_assay absorbance Absorbance Reading (Microplate Reader) mtt_assay->absorbance data_proc Data Processing (% Viability Calculation) absorbance->data_proc ic50 IC50 Determination data_proc->ic50

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Signaling Pathway: Intrinsic Apoptosis

Many thiazole and benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway is a common mechanism.

G Thiazole Thiazole/Benzothiazole Derivative Stress Cellular Stress Thiazole->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway induced by cytotoxic compounds. Caption: Simplified diagram of the intrinsic apoptosis pathway induced by cytotoxic compounds.

References

Safety Operating Guide

Safe Disposal of 1-(4-Bromothiazol-2-YL)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the safe and proper disposal of 1-(4-Bromothiazol-2-YL)ethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Chemical Identification and Hazard Summary

It is crucial to be aware of the hazards associated with this compound before handling and disposal.

Identifier Value
IUPAC Name 1-(4-bromo-1,3-thiazol-2-yl)ethanone
CAS Number 208264-53-3
Purity 95%[1]
GHS Classification Acute Toxicity, Oral (Category 4)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label the waste container as "Hazardous Waste: this compound".

  • Segregate: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

Step 2: Containerization

  • Primary Container: The original product container should be used if it is in good condition and can be securely sealed.

  • Secondary Containment: If the primary container is compromised or for preparing larger amounts of waste, use a chemically compatible, leak-proof container. Ensure the container is tightly closed.

Step 3: Handling Spills In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains[1].

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical[2].

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled hazardous waste container[1].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials and sources of ignition[1].

Step 5: Final Disposal

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory agencies.

Emergency Procedures

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth[1].

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[1].

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response A Identify Waste: This compound B Wear Appropriate PPE A->B C Segregate and Containerize in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E I Disposal by Approved Waste Facility E->I Final Step F Spill Occurs G Contain and Absorb with Inert Material F->G Immediate Action H Collect and Place in Hazardous Waste Container G->H H->D Post-Cleanup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(4-Bromothiazol-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 1-(4-Bromothiazol-2-YL)ethanone, including personal protective equipment (PPE), emergency procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed.[1] It is crucial to wear appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.Protects skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of dust or vapors.

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[1]
Inhalation Move person to fresh air. If not breathing, give artificial respiration.[1]

Handling, Storage, and Disposal

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Operational Plan

StepProcedure
Handling Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Use only with adequate ventilation.[1]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[1]
Disposal Dispose of contents/container to an approved waste disposal plant.[1] Consult local regulations for proper disposal.[1]

Spill and Fire Safety

In case of a spill, prevent further leakage if safe to do so.[1] Absorb with inert material and place it into a suitable disposal container.[1] For fires, use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

A Receiving and Inspection B Secure Storage (Cool, Dry, Well-Ventilated) A->B C Pre-Handling Checks (Review SDS, Check Equipment) B->C D Don Appropriate PPE C->D E Handling in Fume Hood D->E F Post-Handling Decontamination (Clean Workspace, Remove PPE) E->F G Waste Collection (Segregate Hazardous Waste) F->G H Proper Disposal (Approved Waste Disposal Plant) G->H

Caption: Workflow for Handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.